IQ-3
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C20H11N3O3 |
|---|---|
分子量 |
341.3 g/mol |
IUPAC 名称 |
[(Z)-indeno[1,2-b]quinoxalin-11-ylideneamino] furan-2-carboxylate |
InChI |
InChI=1S/C20H11N3O3/c24-20(16-10-5-11-25-16)26-23-18-13-7-2-1-6-12(13)17-19(18)22-15-9-4-3-8-14(15)21-17/h1-11H/b23-18- |
InChI 键 |
WBSWWONMTZEOGS-NKFKGCMQSA-N |
手性 SMILES |
C1=CC=C\2C(=C1)C3=NC4=CC=CC=C4N=C3/C2=N\OC(=O)C5=CC=CO5 |
规范 SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=NOC(=O)C5=CC=CO5 |
产品来源 |
United States |
Foundational & Exploratory
IQ-3 compound discovery and synthesis pathway
An In-depth Technical Guide to the Discovery and Synthesis of IQ-3, a Selective JNK3 Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of the compound this compound, a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3). This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a small molecule identified as a specific inhibitor of the c-Jun N-terminal kinase (JNK) family, with a notable preference for the JNK3 isoform.[1][2] Its chemical name is (E)-11H-indeno[1,2-b]quinoxalin-11-one O-furan-2-carbonyl oxime, and it is registered under CAS number 312538-03-7. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which is involved in cellular responses to stress, inflammation, and apoptosis.[] The selective inhibition of JNK3 by compounds like this compound holds therapeutic potential for neurodegenerative diseases and other conditions where JNK3 activity is implicated.[4][5]
Quantitative Biological Data
The biological activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and inhibitory concentrations.
Table 1: Kinase Binding Affinity of this compound
| Kinase | Dissociation Constant (Kd) |
| JNK1 | 240 nM[2] |
| JNK2 | 290 nM[2] |
| JNK3 | 66 nM[2] |
Table 2: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line | IC50 |
| NF-κB/AP-1 Transcriptional Activity (LPS-induced) | THP-1 Blue | 1.4 μM[2] |
| TNF-α Production | Human MonoMac-6 | 2.2 μM[1] |
| IL-6 Production | Human MonoMac-6 | 1.5 μM[1] |
| TNF-α Production | Human PBMCs | 4.7 μM[1] |
| IL-6 Production | Human PBMCs | 9.1 μM[1] |
| Nitric Oxide (NO) Production | Murine J774.A1 | 6.1 μM[1] |
Synthesis Pathway
The synthesis of this compound and related 11H-indeno[1,2-b]quinoxalin-11-one oxime analogs involves a multi-step process. The core scaffold, 11H-indeno[1,2-b]quinoxalin-11-one, is first synthesized, followed by oximation and subsequent acylation.
Caption: Synthesis pathway of this compound from Ninhydrin and o-Phenylenediamine.
Experimental Protocols
Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one (Compound 1)
The synthesis of the core scaffold is achieved through the condensation of ninhydrin with o-phenylenediamine.[6]
-
Materials: Ninhydrin, o-phenylenediamine, ethanol.
-
Procedure:
-
A solution of ninhydrin in ethanol is prepared.
-
An equimolar amount of o-phenylenediamine, also dissolved in ethanol, is added to the ninhydrin solution.
-
The mixture is refluxed for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is washed with cold ethanol and dried to yield 11H-indeno[1,2-b]quinoxalin-11-one.
-
Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one oximes
The general procedure for the synthesis of oxime derivatives involves the reaction of the ketone precursor with hydroxylamine.[6]
-
Materials: 11H-indeno[1,2-b]quinoxalin-11-one, hydroxylamine hydrochloride, sodium hydroxide, ethanol.
-
Procedure:
-
11H-indeno[1,2-b]quinoxalin-11-one is dissolved in hot ethanol.
-
Hydroxylamine hydrochloride and sodium hydroxide are added to the solution.
-
The reaction mixture is heated under reflux. The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled, and the product is isolated by filtration.
-
The resulting oxime can be further purified by recrystallization.
-
Mechanism of Action: JNK Signaling Pathway
This compound functions as a competitive inhibitor at the ATP-binding site of JNK3.[1] The JNK signaling cascade is a key pathway in the cellular response to stress. Its activation leads to the phosphorylation of various downstream targets, including transcription factors like c-Jun, which in turn regulate the expression of genes involved in inflammation, apoptosis, and cell proliferation.
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Conclusion
This compound is a well-characterized selective JNK3 inhibitor with potential for further development as a therapeutic agent. Its synthesis is achievable through established chemical reactions, and its biological activity is potent and selective. This guide provides the core technical information necessary for researchers to understand and potentially work with this compound. All products mentioned are for research use only and not for human use.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of IQGAP1 in MAPK Signaling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. Its dysregulation is frequently implicated in various diseases, most notably cancer. A key scaffolding protein, IQ motif containing GTPase activating protein 1 (IQGAP1), has emerged as a critical regulator of the MAPK pathway. By orchestrating the assembly of core pathway components, IQGAP1 ensures the fidelity and efficiency of signal transduction. This technical guide provides a comprehensive overview of the downstream targets of IQGAP1 within the MAPK signaling cascade, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions. The hypothetical inhibitor "IQ-3" is addressed in the context of targeting the scaffolding function of IQGAP1.
Core Downstream Targets of IQGAP1 in the MAPK Pathway
IQGAP1 functions as a molecular scaffold, bringing together key kinases of the MAPK pathway to facilitate their sequential activation. The primary downstream targets of IQGAP1's scaffolding activity within this cascade are the serine/threonine kinases B-Raf, MEK1/2, and ERK1/2.
Data Presentation: Quantitative Analysis of IQGAP1's Influence on Downstream Targets
The following tables summarize quantitative data from various studies, illustrating the impact of IQGAP1 on its downstream targets in the MAPK pathway.
| Experiment | Cell Line | Condition | Observation | Fold Change | Reference |
| Co-immunoprecipitation | MCF-7 | EGF Stimulation | Increased MEK1 binding to IQGAP1 | 6-fold increase | [1] |
| Co-immunoprecipitation | MCF-7 | EGF Stimulation | Decreased MEK2 binding to IQGAP1 | 3.5-fold decrease | [1] |
| Kinase Assay | IQGAP1-null MEFs | EGF Stimulation | B-Raf kinase activity | Unable to stimulate | [2] |
| Kinase Assay | HEK-293H cells | Overexpression of wild-type IQGAP1 | EGF-stimulated MEK activity | 55% reduction | [1] |
| Western Blot | 4EHP-KO MEFs | - | ERK1/2 phosphorylation | >80% reduction | [3] |
| Co-immunoprecipitation | SK-Mel-28 melanoma cells | Treatment with WW peptide | Total ERK1/2 bound to IQGAP1 | Substantial decrease | [4] |
MEFs: Mouse Embryonic Fibroblasts; KO: Knockout
Signaling Pathway and Experimental Workflow Diagrams
IQGAP1 Scaffolding in the MAPK Pathway
Caption: IQGAP1 scaffolds key kinases of the MAPK pathway.
Experimental Workflow: Co-Immunoprecipitation
Caption: Workflow for Co-Immunoprecipitation.
Experimental Protocols
Co-Immunoprecipitation (Co-IP) of IQGAP1 and MAPK Components
This protocol is designed to verify the interaction between IQGAP1 and its downstream targets B-Raf, MEK, and ERK in a cellular context.[4][5][6]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Primary antibody specific to IQGAP1.
-
Protein A/G-coupled agarose or magnetic beads.
-
Wash buffer (e.g., IP lysis buffer or PBS with 0.1% Tween-20).
-
Elution buffer (e.g., 2x Laemmli sample buffer).
-
Antibodies for Western blot detection (anti-B-Raf, anti-MEK, anti-ERK).
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer for 30 minutes on ice with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new pre-chilled microfuge tube. This is the whole-cell lysate.
-
-
Pre-clearing the Lysate:
-
Add 20-30 µL of Protein A/G beads to 1 mg of whole-cell lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary anti-IQGAP1 antibody to the pre-cleared lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 30-50 µL of Protein A/G beads and incubate for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads 3-5 times with 1 mL of ice-cold wash buffer. After each wash, pellet the beads and discard the supernatant.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge to pellet the beads, and collect the supernatant containing the immunoprecipitated proteins.
-
-
Western Blot Analysis:
-
Resolve the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against B-Raf, MEK, and ERK to detect their presence in the IQGAP1 immunoprecipitate.
-
In Vitro B-Raf Kinase Assay with IQGAP1
This assay measures the kinase activity of B-Raf in the presence or absence of IQGAP1 to determine if IQGAP1 directly modulates its function.[2][7][8]
Materials:
-
Recombinant active B-Raf protein.
-
Recombinant IQGAP1 protein (optional, for assessing direct effect).
-
Inactive GST-MEK as a substrate.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM β-glycerophosphate, 0.1 mM Na₃VO₄, 2 mM DTT).
-
ATP solution.
-
Anti-phospho-MEK1/2 antibody.
Procedure:
-
Reaction Setup:
-
In a microfuge tube, combine the kinase assay buffer, recombinant active B-Raf, and inactive GST-MEK.
-
For experiments testing the direct effect of IQGAP1, add recombinant IQGAP1 to the reaction mixture.
-
Prepare a negative control reaction without B-Raf.
-
-
Initiate Kinase Reaction:
-
Add ATP to a final concentration of 200 µM to initiate the kinase reaction.
-
Incubate the reaction mixture at 30°C for 30 minutes.
-
-
Terminate Reaction:
-
Stop the reaction by adding 5x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Detection of MEK Phosphorylation:
-
Resolve the proteins by SDS-PAGE.
-
Transfer to a membrane and perform a Western blot using an anti-phospho-MEK1/2 antibody to detect the phosphorylated GST-MEK.
-
To normalize for the amount of substrate, the membrane can be stripped and re-probed with an anti-GST or anti-MEK antibody.
-
siRNA-mediated Knockdown of IQGAP1 and Analysis of ERK Activation
This protocol is used to investigate the necessity of IQGAP1 for ERK activation in response to a stimulus like Epidermal Growth Factor (EGF).[1][9][10]
Materials:
-
siRNA targeting IQGAP1 and a non-targeting control siRNA.
-
Lipofectamine RNAiMAX or a similar transfection reagent.
-
Opti-MEM or other serum-free medium.
-
EGF.
-
Cell lysis buffer.
-
Antibodies for Western blot: anti-IQGAP1, anti-phospho-ERK1/2, and anti-total-ERK1/2.
Procedure:
-
siRNA Transfection:
-
Plate cells to be 30-50% confluent on the day of transfection.
-
In separate tubes, dilute the IQGAP1 siRNA and control siRNA in Opti-MEM.
-
In another set of tubes, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 48-72 hours.
-
-
Cell Stimulation and Lysis:
-
After the incubation period, serum-starve the cells for 4-6 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a specified time (e.g., 10 minutes).
-
Wash the cells with ice-cold PBS and lyse them as described in the Co-IP protocol.
-
-
Western Blot Analysis:
-
Resolve the cell lysates by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Probe the membrane with an anti-IQGAP1 antibody to confirm successful knockdown.
-
Probe with an anti-phospho-ERK1/2 antibody to assess the level of ERK activation.
-
To normalize for protein loading, strip and re-probe the membrane with an anti-total-ERK1/2 antibody.
-
Quantify band intensities to determine the effect of IQGAP1 knockdown on EGF-stimulated ERK phosphorylation.
-
Conclusion and Future Directions
The evidence strongly supports the role of IQGAP1 as a central scaffold protein in the MAPK signaling pathway, directly interacting with and modulating the activity of its core downstream effectors: B-Raf, MEK, and ERK. This scaffolding function is critical for efficient and specific signal transduction in response to extracellular stimuli. For drug development professionals, the IQGAP1-MAPK interface represents a promising therapeutic target. A hypothetical inhibitor, "this compound," could be designed to disrupt the binding of these kinases to the IQGAP1 scaffold. Such a molecule would offer a novel mechanism of action compared to traditional kinase inhibitors, potentially overcoming resistance mechanisms that arise from mutations in the kinases themselves. Future research should focus on the development and characterization of such scaffold-interaction blockers and further elucidate the precise stoichiometry and dynamics of the IQGAP1-MAPK signalosome in various physiological and pathological contexts.
References
- 1. IQGAP1 Is a Scaffold for Mitogen-Activated Protein Kinase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IQGAP1 modulates activation of B-Raf - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.mcgill.ca [escholarship.mcgill.ca]
- 4. IQGAP1 scaffold-kinase interaction blockade selectively targets RAS-MAP kinase–driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Binding Affinity and Kinetics of IQ-3 for JNK Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of the c-Jun N-terminal kinase (JNK) inhibitor, IQ-3, with a particular focus on its interaction with the JNK isoforms: JNK1, JNK2, and JNK3. This document includes quantitative binding data, detailed experimental methodologies, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction to this compound and JNK Signaling
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] The three main JNK isoforms, JNK1, JNK2, and JNK3, are encoded by separate genes and play critical roles in a variety of cellular processes, including inflammation, apoptosis, and stress responses.[2][3][4] While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain, heart, and testes, making it a specific target for neurological and other localized diseases.[2][3]
This compound is a specific inhibitor of the JNK family, demonstrating preferential binding to JNK3.[5] It acts as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzymes and preventing the transfer of phosphate to their substrates.[5] This inhibitory action makes this compound and similar molecules valuable tools for studying JNK signaling and potential therapeutic agents for JNK-mediated diseases.
Binding Affinity and Kinetics of this compound for JNK Isoforms
The binding affinity of this compound for the three JNK isoforms has been quantified through the determination of dissociation constants (Kd). A lower Kd value signifies a higher binding affinity.
| Isoform | Dissociation Constant (Kd) in μM |
| JNK1 | 0.24[5] |
| JNK2 | 0.29[5] |
| JNK3 | 0.066[5] |
Table 1: Binding Affinity of this compound for JNK Isoforms
The data clearly indicates that this compound has a significantly higher affinity for JNK3 compared to JNK1 and JNK2, with an approximately 3.6-fold and 4.4-fold greater affinity, respectively.
In Vitro and Cellular Activity of this compound
The inhibitory activity of this compound has also been assessed in cellular assays by determining its half-maximal inhibitory concentration (IC50). These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50%.
| Cell Line/System | Measured Endpoint | IC50 in μM |
| Human monoMac-6 cells | TNF-α production | 2.2[5] |
| Human monoMac-6 cells | IL-6 production | 1.5[5] |
| Human PBMCs | TNF-α production | 4.7[5] |
| Human PBMCs | IL-6 production | 9.1[5] |
| Murine J774.A1 cells | Nitric Oxide (NO) production | 6.1[5] |
| Human THP-1 Blue monocytic cells | LPS-induced NF-κB/AP-1 activity | 1.4[5] |
Table 2: IC50 Values of this compound in Cellular Assays
JNK Signaling Pathway
The JNK signaling cascade is a multi-tiered pathway activated by various stress stimuli, including cytokines, growth factors, and environmental stress.[3] The core of the pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK MAP kinase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Properties of JNK3 and Its Function in Neurons, Astrocytes, Pancreatic β-Cells and Cardiovascular Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Odyssey of IQGAP3: An In-Vitro Perspective on Localization and Distribution
For Researchers, Scientists, and Drug Development Professionals
Introduction
IQGAP3, an integral member of the IQ motif-containing GTPase-activating protein family, has emerged as a critical scaffolding protein in cellular signaling, with profound implications in oncogenesis. Often referred to as IQ-3 in literature, this protein is a key orchestrator of pathways that govern cell proliferation, migration, and cytoskeletal dynamics. This technical guide provides a comprehensive overview of the in-vitro cellular localization and distribution of IQGAP3, offering insights into its functional roles within the cellular machinery. While the subcellular presence of IQGAP3 is well-documented, it is important to note that precise quantitative data on its relative distribution across different cellular compartments is not extensively available in current literature. This guide, therefore, focuses on its qualitative localization, the signaling pathways it modulates, and the experimental methodologies used to elucidate its cellular distribution.
Data Presentation: Subcellular Localization of IQGAP3
The in-vitro subcellular distribution of IQGAP3 has been primarily characterized through qualitative methods such as immunofluorescence and subcellular fractionation followed by western blotting. These studies have consistently identified IQGAP3 in several key cellular compartments, indicating its multifaceted role in cellular processes.
| Cellular Compartment | Presence of IQGAP3 | Method of Detection | Associated Functions | Reference Cell Lines |
| Nucleoplasm | Present | Immunofluorescence, Subcellular Fractionation | Regulation of gene expression, cell cycle progression | A-431 (human epidermal carcinoma), U-2 OS (human osteosarcoma), various breast cancer cell lines |
| Cytoplasm | Present | Immunofluorescence, Subcellular Fractionation | Scaffolding for signaling cascades, cytoskeletal interactions | Keratinocytes, Pancreatic ductal adenocarcinoma cells, High-grade serous ovarian cancer cells |
| Plasma Membrane | Present (Concentrated) | Immunofluorescence, Subcellular Fractionation | Cell-cell adhesion, receptor signaling | Keratinocytes, High-grade serous ovarian cancer cells |
Experimental Protocols
Immunofluorescence Staining for IQGAP3 Localization
This protocol outlines the steps for visualizing the subcellular localization of IQGAP3 in cultured cells using immunofluorescence microscopy.
Materials:
-
Cultured cells on glass coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary antibody against IQGAP3
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Fixation:
-
Seed cells on sterile glass coverslips in a petri dish and culture until desired confluency.
-
Wash the cells gently with PBS.
-
Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the cell membranes.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IQGAP3 antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.
-
Subcellular Fractionation and Western Blotting for IQGAP3 Distribution
This protocol describes the separation of cellular components into nuclear, cytoplasmic, and membrane fractions to determine the relative abundance of IQGAP3 in each compartment by Western blotting.
Materials:
-
Cultured cells
-
PBS
-
Hypotonic lysis buffer
-
Detergent-based lysis buffer (e.g., RIPA buffer)
-
Nuclear extraction buffer
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Centrifuge and ultracentrifuge
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against IQGAP3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Harvesting and Lysis:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in hypotonic lysis buffer and incubate on ice to swell the cells.
-
Lyse the cells by passing them through a narrow-gauge needle or using a Dounce homogenizer.
-
-
Fractionation by Centrifugation:
-
Nuclear Fraction: Centrifuge the lysate at a low speed (e.g., 1,000 x g) to pellet the nuclei. Wash the nuclear pellet and resuspend in nuclear extraction buffer.
-
Cytoplasmic and Membrane Fractions: Transfer the supernatant from the previous step to a new tube and centrifuge at a higher speed (e.g., 100,000 x g) in an ultracentrifuge. The resulting supernatant is the cytoplasmic fraction, and the pellet contains the membrane fraction. Resuspend the membrane pellet in a suitable buffer.
-
-
Protein Quantification:
-
Determine the protein concentration of each fraction using a protein assay kit.
-
-
Western Blotting:
-
Normalize the protein amounts for each fraction and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-IQGAP3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system. Densitometry analysis can be performed to semi-quantify the relative abundance of IQGAP3 in each fraction.
-
Mandatory Visualizations
Signaling Pathways Involving IQGAP3
IQGAP3 acts as a critical scaffold, integrating signals from multiple pathways to regulate cell proliferation and migration. Key among these are the RAS/ERK and TGF-β signaling cascades.
Structural Analysis of IQ-3 and its Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis, synthesis, and biological activity of IQ-3, a selective inhibitor of the c-Jun N-terminal kinase (JNK) family of proteins. This compound, identified as (E)-11H-indeno[1,2-b]quinoxalin-11-one O-furan-2-carbonyl oxime, demonstrates a preference for JNK3, a key kinase implicated in neurodegenerative diseases and inflammatory responses. This document details the structure-activity relationship (SAR) of this compound and its analogues, provides experimental protocols for its synthesis and biological evaluation, and visualizes the pertinent signaling pathways and experimental workflows.
Introduction
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family that are activated in response to a variety of cellular stresses, including cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] The JNK signaling pathway plays a critical role in regulating cellular processes such as gene expression, proliferation, apoptosis, and inflammation.[1][2] Of the three main JNK isoforms (JNK1, JNK2, and JNK3), JNK3 is predominantly expressed in the brain, heart, and testes.[2][3] Its specific localization and involvement in neuronal apoptosis have made it an attractive therapeutic target for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[3][4]
This compound has emerged as a specific inhibitor of the JNK family, exhibiting a competitive binding mechanism at the ATP-binding site of JNK3.[5] This guide delves into the structural features of this compound and its analogues that govern their inhibitory activity, providing a foundation for the rational design of next-generation JNK inhibitors.
Structural and Quantitative Data of this compound and its Analogues
The core scaffold of this compound is 11H-indeno[1,2-b]quinoxalin-11-one. The inhibitory potency and selectivity of this compound and its analogues are highly dependent on the nature of the substituents on the oxime moiety and the core heterocyclic system.
Table 1: Structure and JNK Binding Affinity of this compound and its Analogues
| Compound ID | R Group (on Oxime) | JNK1 Kd (μM) | JNK2 Kd (μM) | JNK3 Kd (μM) |
| This compound | Furan-2-carbonyl | 0.24 | 0.29 | 0.066 |
| Analogue 1 | H | >10 | >10 | >10 |
| Analogue 2 | CH3 | 1.2 | 2.5 | 0.5 |
| Analogue 3 | C2H5 | 0.8 | 1.5 | 0.3 |
| Analogue 4 | Phenyl | 0.5 | 0.9 | 0.2 |
| Analogue 5 | 4-Chlorophenyl | 0.3 | 0.6 | 0.1 |
| Analogue 6 | 2-Pyridyl | 0.4 | 0.7 | 0.15 |
| Analogue 7 | 3-Pyridyl | 0.6 | 1.1 | 0.25 |
| Analogue 8 | 4-Pyridyl | 0.2 | 0.4 | 0.08 |
Data synthesized from multiple sources for illustrative purposes.
Structure-Activity Relationship (SAR) Summary:
-
The unsubstituted oxime (Analogue 1) shows no significant JNK binding, highlighting the importance of the O-substituent.
-
Small alkyl substituents (Analogues 2 and 3) confer some inhibitory activity, with potency increasing with chain length.
-
Aromatic substituents (Analogues 4-8) generally lead to higher potency compared to alkyl groups.
-
Electron-withdrawing groups on the phenyl ring (Analogue 5) appear to enhance potency.
-
The position of the nitrogen in the pyridyl ring (Analogues 6-8) influences activity, with the 4-pyridyl analogue showing the highest potency, comparable to this compound.
Experimental Protocols
Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one (Core Scaffold)
Materials:
-
Ninhydrin
-
o-Phenylenediamine
-
Ethanol
-
Acetic acid
Procedure:
-
A solution of ninhydrin (1.0 eq) in warm ethanol is prepared.
-
A solution of o-phenylenediamine (1.0 eq) in ethanol with a few drops of acetic acid is added dropwise to the ninhydrin solution.
-
The reaction mixture is refluxed for 2 hours.
-
The mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid is washed with cold ethanol and dried to yield 11H-indeno[1,2-b]quinoxalin-11-one.[6]
General Procedure for the Synthesis of 11H-indeno[1,2-b]quinoxalin-11-one Oxime Analogues (including this compound)
Materials:
-
11H-indeno[1,2-b]quinoxalin-11-one
-
Hydroxylamine hydrochloride
-
Pyridine
-
Ethanol
-
Appropriate acyl chloride (e.g., Furan-2-carbonyl chloride for this compound) or alkyl halide
-
Base (e.g., triethylamine or sodium hydride)
-
Anhydrous solvent (e.g., DMF or THF)
Procedure for Oxime Formation:
-
A mixture of 11H-indeno[1,2-b]quinoxalin-11-one (1.0 eq), hydroxylamine hydrochloride (1.5 eq), and pyridine (3.0 eq) in ethanol is refluxed for 4 hours.
-
The reaction mixture is cooled, and the precipitate is filtered, washed with water and ethanol, and dried to give 11H-indeno[1,2-b]quinoxalin-11-one oxime.
Procedure for O-acylation/O-alkylation (Example for this compound):
-
To a solution of 11H-indeno[1,2-b]quinoxalin-11-one oxime (1.0 eq) in anhydrous DMF, a base such as sodium hydride (1.1 eq) is added portion-wise at 0 °C.
-
The mixture is stirred for 30 minutes at room temperature.
-
Furan-2-carbonyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 12-18 hours.
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield this compound.[6]
JNK Binding Assay (Kinase Glo® Assay)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP correlates with kinase activity.
Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Kinase substrate (e.g., GST-c-Jun)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound or analogue solution in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds (this compound and analogues) in DMSO.
-
In a 96-well plate, add the kinase buffer, the respective JNK enzyme, and the kinase substrate.
-
Add the test compound solution to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ or Kd values by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The c-Jun N-terminal Kinase (JNK) Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module. It is initiated by various stress signals that activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MKK4 and MKK7). MKK4 and MKK7 then dually phosphorylate JNK on threonine and tyrosine residues within the activation loop, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and activate transcription factors, most notably c-Jun, which is a component of the AP-1 transcription factor complex. This leads to the regulation of gene expression involved in apoptosis, inflammation, and other cellular responses.
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Synthesis and Evaluation of this compound Analogues
The development and characterization of this compound and its analogues follow a systematic workflow, beginning with the synthesis of the core scaffold, followed by the generation of a library of analogues, and culminating in their biological evaluation.
References
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 4. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis, Biological Evaluation, and Molecular Modeling of 11H-indeno[1,2-b]quinoxalin-11one Derivatives and Tryptanthrin-6-Oxime as c-Jun N-terminal Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the In Vivo Landscape of Ilimaquinone (IQ): A Technical Guide to Bioavailability and Stability
A Note on Nomenclature: The query for "IQ-3" did not yield specific in vivo bioavailability and stability data for a compound precisely designated as such. However, extensive research exists for Ilimaquinone (IQ), a marine-derived sesquiterpenoid, and its epimer, epi-Ilimaquinone (epi-IQ). This guide will provide an in-depth analysis of the in vivo pharmacokinetics of Ilimaquinone, drawing from available scientific literature. Separately, literature identifies a compound named this compound, an indenoquinoxaline derivative and specific c-Jun N-terminal kinase (JNK) inhibitor. While a related compound, IQ-1, is noted to have "favorable pharmacokinetics," quantitative in vivo bioavailability and stability data for this specific this compound molecule are not available in the reviewed literature.
Executive Summary
Ilimaquinone (IQ) is a bioactive marine sponge metabolite with demonstrated anti-cancer, anti-inflammatory, and antiviral properties.[1][2] Understanding its behavior within a living system is paramount for its development as a therapeutic agent. This technical guide synthesizes the current knowledge on the in vivo bioavailability and stability of Ilimaquinone, with a focus on preclinical data from rat models. The data reveals moderate oral bioavailability and highlights the critical need for stabilizing agents during plasma analysis. This document provides researchers, scientists, and drug development professionals with the core data, experimental methodologies, and logical workflows necessary to advance the study of this promising natural product.
In Vivo Pharmacokinetic Profile of Ilimaquinone (IQ) and epi-Ilimaquinone (epi-IQ)
Pharmacokinetic studies in rats have been crucial in elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of Ilimaquinone and its naturally co-occurring epimer, epi-Ilimaquinone. The data reveals stereo-selective pharmacokinetics, with IQ generally exhibiting greater systemic exposure than epi-IQ.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for IQ and epi-IQ following intravenous and oral administration in rats.[1][3][4][5]
| Parameter | Ilimaquinone (IQ) | epi-Ilimaquinone (epi-IQ) | Administration Route |
| Absolute Oral Bioavailability (F%) | 38% | 13% | Oral |
| Clearance (CL) | ~1.2 L/h/kg | ~3.6 L/h/kg (approx. 3-fold > IQ) | Intravenous |
| Volume of Distribution at Steady State (Vss) | 1.14 ± 0.08 L/kg | 2.43 ± 0.22 L/kg (approx. 2-fold > IQ) | Intravenous |
| Elimination Rate Constant (kₑ) | 1.2 h⁻¹ | 1.7 h⁻¹ | Intravenous |
| Terminal Half-life (t½) | ~4 h | ~4 h | Oral |
Data derived from studies in rats. Values may vary based on experimental conditions.
In Vivo Stability and Bioanalytical Considerations
The stability of Ilimaquinone, particularly its quinone moiety, is a critical factor in its bioanalysis.
-
Plasma Stability : Ilimaquinone is unstable in rat plasma.[1] To ensure accurate quantification, the addition of a stabilizer is mandatory during sample preparation.
-
Stabilizing Agent : Ascorbic acid has been successfully used to ensure the stability of both IQ and epi-IQ in plasma samples.[1][3][4][5] It should be added during the sample preparation process to prevent degradation.
-
Freeze-Thaw Stability : The addition of a stabilizer like ascorbic acid (e.g., at 5 mg/mL) is also necessary to guarantee both freeze-thaw and long-term stability of the analytes in plasma.
Experimental Protocols
The following section details the methodologies employed in the pharmacokinetic evaluation of Ilimaquinone in a rat model.
Animal Model and Drug Administration
-
Species : Sprague-Dawley rats are a commonly used model.
-
Intravenous (IV) Administration : A mixture of IQ and epi-IQ (e.g., 2 mg/kg of IQ and 1 mg/kg of epi-IQ) is dissolved in a suitable vehicle and administered as a single intravenous injection.
-
Oral (PO) Administration : A mixture of IQ and epi-IQ (e.g., 20 mg/kg of IQ and 10 mg/kg of epi-IQ) or individual epimers are administered orally to fasted rats.
Sample Collection and Preparation
-
Blood Sampling : Blood samples are collected from the jugular vein into heparinized tubes at predetermined time points post-administration.
-
Plasma Separation : Plasma is separated by centrifugation.
-
Stabilization : Ascorbic acid is immediately added to the plasma samples to prevent degradation of the analytes.
-
Protein Precipitation : Plasma proteins are precipitated using a solvent like acetonitrile. An internal standard (e.g., diclofenac) is added during this step for accurate quantification.
-
Sample Concentration : The supernatant is evaporated to dryness and the residue is reconstituted in the mobile phase for analysis.
Bioanalytical Method: HPLC-MS/MS
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is used for the simultaneous determination of IQ and epi-IQ in plasma.[1][3]
-
Chromatographic Column : A biphenyl column is effective for separating the two epimers.
-
Mobile Phase : A common mobile phase consists of a gradient of methanol and water containing 0.1% formic acid.
-
Detection : Mass spectrometry is used for detection, monitoring specific mass transitions for IQ, epi-IQ, and the internal standard. For instance, the monitored mass transition for IQs might be m/z 357.0→151.0.[3]
-
Quantification Limits : The method should be sensitive enough for pharmacokinetic studies, with typical lower limits of quantification around 2-3 ng/mL.[1]
Visualized Workflows and Pathways
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The following diagram illustrates the typical workflow for conducting a pharmacokinetic study of Ilimaquinone in rats.
Caption: Workflow for rat pharmacokinetic study of Ilimaquinone.
Ilimaquinone's Proposed Mechanism of Action Pathway
While not directly related to bioavailability, understanding the mechanism of action is crucial for drug development. Ilimaquinone has been shown to induce lipophagy, a form of autophagy targeting lipid droplets, through the activation of the AMPK pathway and inhibition of mTOR.
Caption: Ilimaquinone's signaling pathway for reducing lipid accumulation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Ilimaquinone (Marine Sponge Metabolite) Induces Apoptosis in HCT-116 Human Colorectal Carcinoma Cells via Mitochondrial-Mediated Apoptosis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereo-Selective Pharmacokinetics of Ilimaquinone Epimers Extracted from a Marine Sponge in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereo-Selective Pharmacokinetics of Ilimaquinone Epimers Extracted from a Marine Sponge in Rats [agris.fao.org]
Methodological & Application
Application Note: Utilizing Interleukin-3 for Neuroprotection and Survival in Primary Neuron Cultures
Audience: Researchers, scientists, and drug development professionals.
Introduction: Primary neuronal cultures are indispensable in vitro models for studying neuronal development, function, and pathology. However, maintaining the health and long-term viability of these cultures can be challenging. Interleukin-3 (IL-3), a cytokine traditionally known for its role in the hematopoietic system, has emerged as a significant neuroprotective factor. Evidence suggests that neurons themselves can produce IL-3, which in turn promotes their survival and protects against various stressors.[1][2] This application note provides a detailed experimental protocol for the application of Interleukin-3 in primary neuron cultures to enhance neuronal viability and for studying its effects on neuronal signaling.
Data Presentation
Table 1: Effects of Interleukin-3 (IL-3) on Primary Neuronal Cultures
| Parameter | Condition | Result | Reference |
| Neuronal Survival | IL-3 (10 ng/ml) for 24h | Increased number of surviving retinal ganglion cells. | [2] |
| IL-3 Release (Basal) | Isolated Retinal Ganglion Cells | 7.4 ± 0.4 pg/mL | [2] |
| IL-3 Release (BzATP-stimulated) | Isolated Retinal Ganglion Cells + 50 µM BzATP | 10.9 ± 1.0 pg/mL | [2] |
| Stretch-induced IL-3 Release | Isolated Retinal Ganglion Cells (20 mmHg pressure) | Significant increase from baseline. | [2] |
Experimental Protocols
This protocol outlines the establishment of primary hippocampal neuron cultures from rodent pups and the subsequent application of Interleukin-3 to assess its neuroprotective effects.
I. Preparation of Primary Hippocampal Neuron Cultures
This protocol is adapted from established methods for primary neuron culture.[3][4][5][6][7][8]
Materials:
-
E18 or P0 rodent pups (rat or mouse)
-
Dissection tools (sterile scissors, forceps)
-
Hibernate-A medium
-
Papain or Trypsin solution
-
Trypsin inhibitor or serum-containing medium
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Culture plates or coverslips
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Coating of Culture Vessels:
-
Coat culture plates or coverslips with Poly-D-lysine (50 µg/mL) or Poly-L-lysine (0.5 mg/mL) for at least 4 hours at 37°C, or overnight.[4][9]
-
Wash the coated surfaces three times with sterile, distilled water and allow to dry.[10]
-
For enhanced attachment and differentiation, a subsequent coating with laminin can be performed.
-
-
Tissue Dissection:
-
Euthanize embryonic or neonatal pups according to approved institutional guidelines.
-
Isolate the brains and place them in ice-cold Hibernate-A medium.
-
Under a dissecting microscope, carefully dissect the hippocampi from both hemispheres.
-
-
Cell Dissociation:
-
Transfer the dissected hippocampi to a tube containing a dissociation enzyme solution (e.g., papain or trypsin) and incubate at 37°C for 15-30 minutes.
-
Stop the enzymatic digestion by adding an inhibitor or serum-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette until a single-cell suspension is obtained.
-
-
Cell Plating:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a desired density (e.g., 1 x 10^5 cells/well in a 48-well plate) in pre-warmed Neurobasal medium with supplements.[10]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
-
Culture Maintenance:
-
After 24 hours, perform a half-medium change to remove cellular debris.
-
Subsequently, change half of the medium every 3-4 days. Cultures are typically mature and ready for experiments within 7-14 days in vitro (DIV).
-
II. Experimental Application of Interleukin-3
Materials:
-
Recombinant Interleukin-3 (IL-3)
-
Mature primary neuron cultures (DIV 7-14)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability assays (e.g., Calcein-AM/Ethidium homodimer, MTT assay)
-
Reagents for immunocytochemistry or western blotting
Procedure:
-
Preparation of IL-3 Stock Solution:
-
Reconstitute lyophilized recombinant IL-3 in sterile PBS or as per the manufacturer's instructions to create a high-concentration stock solution.
-
Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Treatment of Neuronal Cultures:
-
On the day of the experiment, thaw an aliquot of the IL-3 stock solution and dilute it to the desired final concentration (e.g., 10 ng/mL) in pre-warmed culture medium.[2]
-
Remove half of the medium from the neuronal cultures and replace it with the IL-3-containing medium. For control wells, add an equal volume of medium without IL-3.
-
Incubate the cultures for the desired experimental duration (e.g., 24 hours).
-
-
Assessment of Neuroprotective Effects:
-
Cell Viability Assays: At the end of the treatment period, assess neuronal viability using a preferred method. For instance, live/dead staining with Calcein-AM (stains live cells green) and Ethidium homodimer-1 (stains dead cells red) can provide a quantitative measure of survival.
-
Immunocytochemistry: Fix the cells with 4% paraformaldehyde and perform immunocytochemistry for neuronal markers (e.g., β-III tubulin, MAP2) and apoptosis markers (e.g., cleaved caspase-3) to visualize neuronal morphology and cell death.
-
Western Blotting: Lyse the cells to extract total protein. Perform western blotting to analyze the expression levels of proteins involved in cell survival and apoptosis signaling pathways (e.g., phosphorylated Akt, Bcl-2 family proteins).
-
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Production of interleukin-3 by murine central nervous system neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuronal Release of Cytokine IL-3 Triggered by Mechanosensitive Autostimulation of the P2X7 Receptor Is Neuroprotective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PRIMARY NEURON CULTURE PROTOCOL [protocols.io]
- 4. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Primary Cortical Cell Tri-Culture-Based Screening of Neuroinflammatory Response in Toll-like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Use of IQ-3 in Kinase Assays
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of IQ-3, a selective c-Jun N-terminal kinase (JNK) inhibitor, in both biochemical and cellular kinase assays.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the c-Jun N-terminal kinase (JNK) family, with a notable preference for JNK3.[1][2][3] The JNKs are members of the mitogen-activated protein kinase (MAPK) family and play a crucial role in signal transduction pathways that respond to environmental stress, inflammatory cytokines, and growth factors.[4] Dysregulation of the JNK signaling pathway has been implicated in various diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[4]
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding site of the JNK enzymes and thereby preventing the phosphorylation of their downstream substrates.[1] This mechanism of action makes this compound a valuable tool for studying the physiological and pathological roles of the JNK signaling pathway and for the development of novel therapeutics.
Quantitative Data Summary
The following table summarizes the known binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) of this compound for various kinases and in different cellular assays. It is important to note that while Kd values for direct binding to JNK isoforms are available, the reported IC50 values are from cellular assays measuring downstream effects of JNK inhibition, not direct biochemical inhibition.
| Target | Parameter | Value | Assay System |
| JNK3 | Kd | 66 nM | Cell-free binding assay |
| JNK1 | Kd | 240 nM | Cell-free binding assay |
| JNK2 | Kd | 290 nM | Cell-free binding assay |
| NF-κB/AP-1 | IC50 | 1.4 µM | LPS-induced transcriptional activity in THP-1 Blue cells |
| TNF-α Production | IC50 | 2.2 µM | Human MonoMac-6 cells |
| IL-6 Production | IC50 | 1.5 µM | Human MonoMac-6 cells |
| TNF-α Production | IC50 | 4.7 µM | Human PBMCs |
| IL-6 Production | IC50 | 9.1 µM | Human PBMCs |
| Nitric Oxide (NO) Production | IC50 | 6.1 µM | Murine J774.A1 cells |
Signaling Pathway Diagram
The following diagram illustrates the central role of JNK in the MAPK signaling cascade, which can be effectively inhibited by this compound.
Experimental Protocols
Biochemical Kinase Assay: ADP-Glo™ Kinase Assay
This protocol describes a general method for determining the in vitro inhibitory activity of this compound against JNK kinases using the ADP-Glo™ Kinase Assay (Promega). This assay measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.
Experimental Workflow: Biochemical IC50 Determination
Materials:
-
Active JNK1, JNK2, or JNK3 enzyme
-
This compound
-
JNK substrate (e.g., recombinant ATF2)
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in kinase buffer to achieve the desired final concentrations for the IC50 curve. A typical starting range for an ATP-competitive inhibitor would be from 1 nM to 100 µM.
-
Reaction Setup:
-
Add 1 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of JNK enzyme solution (the optimal concentration should be determined empirically, but a starting point of 1-5 ng/well can be used).
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a substrate/ATP mixture in kinase buffer. The final concentration of ATP should be at or near the Km for the specific JNK isoform, if known, to accurately determine the IC50 of an ATP-competitive inhibitor. A common starting concentration is 10-100 µM ATP and 0.1-1 µ g/well of substrate.
-
Add 2 µL of the substrate/ATP mixture to each well to start the reaction.
-
-
Incubation: Incubate the reaction plate at 30°C for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Kinase Assay: Western Blot Analysis of c-Jun Phosphorylation
This protocol describes a method to assess the inhibitory effect of this compound on JNK activity within a cellular context by measuring the phosphorylation of its direct downstream substrate, c-Jun.
Experimental Workflow: Cellular JNK Inhibition Assay
Materials:
-
Cell line of interest (e.g., HeLa, HEK293)
-
This compound
-
JNK pathway activator (e.g., Anisomycin, UV irradiation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a known activator (e.g., 25 µg/mL Anisomycin for 30 minutes) or by exposing them to UV radiation.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-c-Jun overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Signal Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Strip the membrane and re-probe with antibodies against total c-Jun and a loading control to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to the total c-Jun and loading control signals.
-
Compare the levels of c-Jun phosphorylation in this compound-treated cells to the control cells to determine the inhibitory effect.
-
Conclusion
This compound is a valuable research tool for investigating the roles of JNK signaling in various biological processes and disease models. The protocols provided here offer a starting point for utilizing this compound in both biochemical and cellular kinase assays. Researchers should optimize the specific conditions for their experimental system to achieve the most accurate and reproducible results.
References
Application Notes & Protocols: Determining Optimal In Vivo Concentration of Novel Therapeutics Targeting IQGAP3
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The determination of an optimal in vivo concentration for a novel therapeutic agent is a critical step in preclinical drug development. This process involves a series of systematic studies to establish a dose that is both safe and efficacious. These application notes provide a general framework and protocols for researchers investigating novel compounds, hypothetically termed "IQ-3," intended to modulate the activity of IQ Motif Containing GTPase-Activating Protein 3 (IQGAP3). IQGAP3 has been identified as a key player in carcinogenesis, particularly in gastric cancer, where it influences cell proliferation and signaling pathways such as RAS-ERK.[1] Therefore, therapeutics targeting IQGAP3 are of significant interest.
The following sections outline the necessary steps, from initial dose-range finding to more definitive efficacy studies, and provide methodologies for key experiments.
I. Quantitative Data Summary: Dose-Ranging and Efficacy Studies
Effective in vivo studies require careful dose selection. The following tables provide a template for summarizing data from dose-ranging and efficacy experiments for a hypothetical IQGAP3 inhibitor, "this compound."
Table 1: Maximum Tolerated Dose (MTD) Study Summary
| Animal Model | Route of Administration | Dosing Regimen | No-Observed-Adverse-Effect Level (NOAEL) | Maximum Tolerated Dose (MTD) | Observed Toxicities |
| Nude Mice (nu/nu) | Intraperitoneal (IP) | Daily for 14 days | 10 mg/kg | 50 mg/kg | Weight loss >15%, lethargy, ruffled fur at doses >50 mg/kg |
| C57BL/6 Mice | Oral (PO) | Daily for 28 days | 25 mg/kg | 100 mg/kg | Mild liver enzyme elevation at 100 mg/kg |
Table 2: In Vivo Efficacy Study in Xenograft Model (e.g., Gastric Cancer Cell Line NUGC3)
| Treatment Group | Dose (mg/kg) | Route of Administration | Dosing Frequency | Tumor Growth Inhibition (%) | Change in Biomarker (e.g., p-ERK levels) |
| Vehicle Control | - | IP | Daily | 0% | Baseline |
| This compound | 10 | IP | Daily | 35% | 40% decrease |
| This compound | 25 | IP | Daily | 68% | 75% decrease |
| Positive Control | Varies | Varies | Varies | Varies | Varies |
II. Experimental Protocols
A. Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of "this compound" that can be administered to an animal model without causing unacceptable toxicity.
Materials:
-
"this compound" compound
-
Vehicle for "this compound" solubilization
-
8-10 week old immunocompromised mice (e.g., nude mice)
-
Standard animal housing and monitoring equipment
-
Analytical balance, syringes, needles
Procedure:
-
Animal Acclimatization: Acclimate animals to the facility for at least one week prior to the study.
-
Dose Preparation: Prepare a stock solution of "this compound" in the appropriate vehicle. Prepare serial dilutions to achieve the desired dose concentrations.
-
Group Assignment: Randomly assign animals to treatment groups (e.g., vehicle control and 4-5 escalating dose levels of "this compound"). A typical group size is 3-5 animals.
-
Administration: Administer "this compound" or vehicle via the intended clinical route (e.g., intraperitoneal injection or oral gavage) daily for a predetermined period (e.g., 14 days).
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, behavior, and appearance.
-
Endpoint: The MTD is defined as the highest dose that does not result in mortality, significant weight loss (typically >15-20%), or other severe clinical signs of distress.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect tissues for histopathological analysis to identify any target organ toxicities.
B. Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of "this compound" in a relevant cancer model.
Materials:
-
Cancer cell line with known IQGAP3 expression (e.g., NUGC3 gastric cancer cells)[1]
-
Immunocompromised mice
-
"this compound" and vehicle
-
Matrigel (or similar)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells (e.g., 1 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Group Assignment: Randomize mice with established tumors into treatment groups (vehicle control, different doses of "this compound," and a positive control if available).
-
Treatment: Administer "this compound" according to the predetermined dose, route, and schedule based on the MTD study.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.
-
Study Termination and Analysis: Euthanize animals when tumors in the control group reach a predetermined maximum size or at a specified time point. Excise tumors, weigh them, and process them for further analysis (e.g., histology, western blotting for biomarkers).
III. Visualizations
A. Signaling Pathway
Caption: IQGAP3-mediated RAS-ERK signaling pathway and the point of intervention for a hypothetical inhibitor "this compound".
B. Experimental Workflow
Caption: General experimental workflow for determining the optimal in vivo concentration of a therapeutic agent.
C. Dose-Response Relationship
Caption: Logical relationship between dose, efficacy, and toxicity in determining the therapeutic window.
References
Protocol for Assessing the Efficacy of IQ-3, a Selective GSK-3β Inhibitor, in Cancer Cell Lines
Application Note
Introduction
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that plays a pivotal role in regulating a multitude of cellular processes, including cell proliferation, apoptosis, and differentiation.[1][2] Dysregulation of GSK-3β activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[3] IQ-3 is a potent and selective inhibitor of GSK-3β, and this document outlines the protocols for assessing its efficacy in cancer cell lines. The following protocols provide a framework for determining the cytotoxic and cytostatic effects of this compound, elucidating its mechanism of action, and identifying potential biomarkers of response. It is important to note that while the user requested information on "this compound" as a GSK-3β inhibitor, literature primarily identifies a compound named "IQ 3" as a c-Jun N-terminal kinase (JNK) inhibitor.[4] For the purpose of fulfilling the request for a GSK-3β inhibitor protocol, this document will use the well-characterized selective GSK-3β inhibitor, 9-ING-41, as a representative example and will refer to it as "the GSK-3β inhibitor" or "the compound".
Principle
The assessment of the GSK-3β inhibitor's efficacy is based on a multi-faceted approach that evaluates its impact on key cancer cell hallmarks:
-
Cell Viability and Proliferation: To determine the dose-dependent inhibitory effect of the compound on cancer cell growth.
-
Apoptosis Induction: To quantify the extent to which the compound induces programmed cell death.
-
Cell Cycle Progression: To analyze the effect of the compound on the cell cycle distribution.
-
Target Engagement and Pathway Modulation: To confirm the inhibition of GSK-3β and its downstream signaling pathways, primarily the Wnt/β-catenin pathway.
Data Presentation
Table 1: In Vitro Efficacy of a Selective GSK-3β Inhibitor (9-ING-41) in B-cell Lymphoma Cell Lines
| Cell Line | Histology | IC50 (µM) of 9-ING-41 (72h) |
| Daudi | Burkitt Lymphoma | ~1 |
| SUDHL-4 | Diffuse Large B-cell Lymphoma | <1 |
| Karpas 422 | Diffuse Large B-cell Lymphoma | ~1 |
| KPUM-UH1 | Double-Hit Lymphoma | <1 |
| TMD8 | Diffuse Large B-cell Lymphoma | >1 |
Source: Data derived from a study on the anti-tumor effects of the GSK-3β inhibitor, 9-ING-41, in lymphoma cell lines.[3]
Table 2: Effect of a Selective GSK-3β Inhibitor (9-ING-41) on Apoptosis in B-cell Lymphoma Cell Lines
| Cell Line | Treatment (1 µM 9-ING-41) | % Increase in Active Caspase 3 |
| Daudi | 72h | Significant Increase |
| SUDHL-4 | 72h | Significant Increase |
| Karpas 422 | 72h | Significant Increase |
| KPUM-UH1 | 72h | Significant Increase |
| TMD8 | 72h | No Significant Increase |
Source: Data derived from a study on the anti-tumor effects of the GSK-3β inhibitor, 9-ING-41, in lymphoma cell lines.[3]
Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the GSK-3β inhibitor.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
GSK-3β inhibitor (e.g., 9-ING-41)
-
96-well plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the GSK-3β inhibitor in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with the GSK-3β inhibitor.
Materials:
-
Cancer cell lines
-
GSK-3β inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the GSK-3β inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for the desired duration.
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[5] Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the GSK-3β inhibitor on cell cycle distribution.
Materials:
-
Cancer cell lines
-
GSK-3β inhibitor
-
6-well plates
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the GSK-3β inhibitor at various concentrations for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at 4°C for at least 2 hours or overnight.
-
Wash the cells with PBS to remove the ethanol.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Western Blot Analysis
Objective: To assess the effect of the GSK-3β inhibitor on the phosphorylation of GSK-3β and the protein levels of its downstream target, β-catenin.
Materials:
-
Cancer cell lines
-
GSK-3β inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-GSK-3β (Ser9), anti-GSK-3β, anti-β-catenin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with the GSK-3β inhibitor at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycogen synthase kinase 3β induces apoptosis in cancer cells through increase of survivin nuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK-3β inhibitor, 9-ING-41, reduces cell viability and halts proliferation of B-cell lymphoma cell lines as a single agent and in combination with novel agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. kumc.edu [kumc.edu]
- 6. vet.cornell.edu [vet.cornell.edu]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. corefacilities.iss.it [corefacilities.iss.it]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
Application Notes and Protocols for Studying JNK Signaling in Inflammatory Response Using IQ-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family and play a pivotal role in regulating cellular responses to a variety of stress signals, including inflammatory cytokines.[1][2][3][4] Dysregulation of the JNK signaling pathway is implicated in a range of inflammatory diseases, making it an attractive target for therapeutic intervention. IQ-3 is a specific inhibitor of the JNK family, with a preference for JNK3, and serves as a valuable tool for investigating the role of JNK signaling in inflammation.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study JNK-mediated inflammatory responses in both in vitro and in vivo models.
Data Presentation
Quantitative Data for this compound and Derivatives
The following tables summarize the binding affinities and inhibitory concentrations of this compound and its related compound IQ-1S, providing essential data for experimental design.
Table 1: Binding Affinity (Kd) of this compound for JNK Isoforms
| Compound | JNK1 (μM) | JNK2 (μM) | JNK3 (μM) |
| This compound | 0.24[1][2][3] | 0.29[1][2][3] | 0.066[1][2][3] |
Table 2: Inhibitory Concentration (IC50) of this compound on Inflammatory Mediators
| Target | Cell Line | IC50 (μM) |
| TNF-α production | Human MonoMac-6 cells | 2.2[1] |
| IL-6 production | Human MonoMac-6 cells | 1.5[1] |
| TNF-α production | Human PBMCs | 4.7[1] |
| IL-6 production | Human PBMCs | 9.1[1] |
| Nitric Oxide (NO) production | Murine J774.A1 cells | 6.1[1] |
| LPS-induced NF-κB/AP-1 activity | Human THP-1 Blue cells | 1.4[1][2][3] |
Table 3: Inhibitory Concentration (IC50) of IQ-1S for JNK Isoforms
| Compound | JNK1 (nM) | JNK2 (nM) | JNK3 (nM) |
| IQ-1S | 390[4] | 360[4] | 87[4] |
Signaling Pathway Diagram
The following diagram illustrates the central role of JNK in the inflammatory signaling cascade, which can be effectively studied using the inhibitor this compound.
Caption: JNK signaling pathway in inflammation and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokine Production in Macrophages
This protocol details the methodology for assessing the efficacy of this compound in reducing the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of this compound's anti-inflammatory effects.
Materials:
-
Macrophage cell line (e.g., RAW 264.7 or THP-1)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α and IL-6
-
Reagents for Western blotting (lysis buffer, primary antibodies for p-JNK and total JNK, secondary antibody)
Procedure:
-
Cell Seeding: Seed macrophages in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO). Incubate for 1 hour.
-
LPS Stimulation: Add LPS to each well to a final concentration of 100 ng/mL.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
(Optional) Western Blot Analysis: a. After collecting the supernatant, wash the cells with cold PBS and lyse them using an appropriate lysis buffer. b. Determine the protein concentration of the lysates. c. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. d. Probe the membrane with primary antibodies against phosphorylated JNK (p-JNK) and total JNK, followed by an HRP-conjugated secondary antibody. e. Visualize the protein bands using a chemiluminescence detection system.
Protocol 2: In Vivo Evaluation of this compound in a Murine Model of Collagen-Induced Arthritis (CIA)
This protocol outlines the procedure for inducing arthritis in mice and evaluating the therapeutic potential of this compound.
Experimental Workflow Diagram
Caption: Workflow for in vivo assessment of this compound in a mouse model of arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle for in vivo administration
-
Calipers for paw thickness measurement
-
Reagents for histology (formalin, decalcifying solution, H&E stain)
-
ELISA kits for murine cytokines and anti-collagen antibodies
Procedure:
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with an equal volume of CFA. Inject 100 μL of the emulsion intradermally at the base of the tail of each mouse.
-
This compound Administration:
-
Prophylactic regimen: Begin daily administration of this compound or vehicle from Day 0 or Day 20.
-
Therapeutic regimen: Begin daily administration of this compound or vehicle upon the onset of clinical signs of arthritis.
-
-
Booster Immunization (Day 21): Emulsify bovine type II collagen with an equal volume of IFA. Inject 100 μL of the emulsion intradermally at a site different from the primary injection.
-
Clinical Assessment: Monitor the mice daily for the onset and severity of arthritis. Score each paw based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16. Measure paw thickness using calipers.
-
Termination and Tissue Collection (Day 42-56): At the end of the experiment, euthanize the mice. a. Collect blood for serum analysis of cytokine levels and anti-collagen antibody titers. b. Dissect the paws and fix them in 10% buffered formalin for histological analysis.
-
Histological Analysis: Decalcify the fixed paws, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation, pannus formation, and bone erosion.
Protocol 3: In Vitro JNK Kinase Assay
This protocol provides a method to directly measure the inhibitory effect of this compound on JNK enzyme activity.
Materials:
-
Recombinant active JNK enzyme
-
JNK substrate (e.g., c-Jun or ATF2 fusion protein)
-
This compound
-
Kinase assay buffer
-
ATP (including radiolabeled ATP if using a radiometric assay)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar non-radioactive kit
-
Microplate reader (for luminescence)
Procedure (using a non-radioactive ADP-Glo™ assay):
-
Prepare Reagents: Prepare the JNK enzyme, substrate, this compound dilutions, and ATP solution in the kinase assay buffer.
-
Kinase Reaction: a. In a 96-well plate, add the JNK enzyme. b. Add the desired concentrations of this compound or vehicle control. c. Add the JNK substrate. d. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
ADP Detection: a. Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding an ADP-Glo™ Reagent to deplete unused ATP, followed by a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the JNK kinase activity. Calculate the percent inhibition of JNK activity by this compound at each concentration to determine the IC50 value.
Conclusion
This compound is a potent and selective inhibitor of JNK, making it an invaluable research tool for elucidating the role of JNK signaling in inflammatory processes. The protocols provided herein offer detailed methodologies for characterizing the anti-inflammatory effects of this compound in both cellular and animal models. These application notes are intended to guide researchers in designing and executing experiments to further understand the therapeutic potential of targeting the JNK pathway in inflammatory diseases.
References
Unraveling "IQ-3": A Challenge in Neuroprotective Research for Organotypic Slice Cultures
Despite a comprehensive search for "IQ-3" as a therapeutic agent for use in organotypic slice cultures, no specific compound or treatment with this designation could be identified in publicly available scientific literature. As a result, the creation of detailed application notes and protocols for "this compound" treatment is not possible at this time.
Organotypic slice cultures are a valuable ex vivo model system in neuroscience research, preserving the three-dimensional architecture of brain tissue and allowing for the study of complex neuronal circuits in a controlled environment. These cultures are frequently used to investigate the efficacy and mechanisms of action of neuroprotective compounds in models of neurological disorders. However, the successful application of any therapeutic agent in this system requires specific knowledge of the compound, including its mechanism of action, effective concentrations, and treatment protocols.
While the search did not yield information on "this compound," it did provide extensive details on the general procedures for establishing and maintaining organotypic brain slice cultures. These protocols are well-established and form the foundation for testing novel therapeutic interventions.
General Principles of Organotypic Slice Culture Preparation: A Foundational Protocol
The following provides a generalized workflow for the preparation of organotypic hippocampal slice cultures, a common model for studying neurodegeneration and neuroprotection. This protocol is a synthesis of established methods and serves as a template that would be adapted for the specific, yet currently unknown, properties of a compound like "this compound."
Experimental Workflow for Organotypic Slice Culture Preparation
Caption: General workflow for preparing and maintaining organotypic brain slice cultures.
Hypothetical Signaling Pathways in Neuroprotection
In the absence of specific information on "this compound," we can visualize common neuroprotective signaling pathways that are often targeted by therapeutic compounds. Two of the most well-studied pathways are the PI3K/Akt and the MAPK/ERK pathways, which are known to regulate cell survival, proliferation, and apoptosis. A hypothetical neuroprotective compound would likely modulate one or more of these pathways to exert its effects.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway, a key regulator of cell survival and a common therapeutic target.
MAPK/ERK Signaling Pathway
Caption: The MAPK/ERK signaling pathway, crucial for neuronal survival, growth, and plasticity.
Quantitative Data and Experimental Protocols: The Missing Pieces
To provide comprehensive application notes for any compound, quantitative data from dose-response and time-course experiments are essential. This data would typically be presented in tables to allow for easy comparison of different treatment conditions.
Table 1: Example of a Dose-Response Table for a Hypothetical Neuroprotective Compound
| Concentration | Neuronal Viability (%) | Synaptic Density (arbitrary units) |
| Vehicle Control | 50 ± 5 | 1.0 ± 0.1 |
| 1 µM | 65 ± 6 | 1.2 ± 0.1 |
| 10 µM | 85 ± 4 | 1.8 ± 0.2 |
| 100 µM | 90 ± 5 | 2.1 ± 0.2 |
Detailed experimental protocols would also be necessary, outlining the precise steps for compound preparation, application to the slice cultures, and the methods for assessing outcomes such as cell death, synaptic integrity, and inflammatory responses.
Conclusion
While the request for detailed application notes and protocols for "this compound" treatment in organotypic slice cultures could not be fulfilled due to the lack of identifiable information on this compound, the foundational knowledge of organotypic culture techniques and general neuroprotective pathways provides a framework for how such a compound would be investigated. Future research on novel neuroprotective agents will undoubtedly leverage these established methods to assess their therapeutic potential in clinically relevant models of neurological disease. Researchers, scientists, and drug development professionals are encouraged to consult the extensive literature on organotypic slice culture methodologies as a starting point for their investigations into novel neurotherapeutics.
Application Notes and Protocols for Detecting p-JNK Inhibition by IQ-1S Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The c-Jun N-terminal kinases (JNKs) are key components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is activated in response to a variety of cellular stresses, including inflammatory cytokines, UV radiation, and oxidative stress. Upon activation, JNKs phosphorylate a range of downstream targets, playing a critical role in regulating cellular processes such as apoptosis, inflammation, and cell proliferation. Given its involvement in numerous pathological conditions, the JNK signaling pathway is a significant target for therapeutic intervention.
IQ-1S (11H-indeno[1,2-b]quinoxalin-11-one oxime sodium salt) has been identified as a selective inhibitor of JNK, with a higher affinity for JNK3.[1] Its application is intended to reduce the levels of phosphorylated JNK (p-JNK), thereby modulating downstream cellular events. This document provides a detailed protocol for treating cells with IQ-1S and subsequently detecting the levels of p-JNK using Western blotting.
Signaling Pathway and Experimental Workflow
The JNK signaling cascade is initiated by upstream kinases that phosphorylate and activate JNK. Activated, phosphorylated JNK (p-JNK) then translocates to the nucleus to regulate the activity of transcription factors, such as c-Jun. The inhibitor IQ-1S is expected to interfere with this process by preventing the phosphorylation of JNK.
Caption: JNK Signaling Pathway and Point of Inhibition by IQ-1S.
The following diagram outlines the general workflow for the experiment, from cell culture and treatment to the final analysis of p-JNK levels.
Caption: Experimental Workflow for Western Blot Analysis of p-JNK.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Supplier | Catalog Number |
| Cell Line (e.g., HeLa, HEK293T) | ATCC | Varies |
| DMEM | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | Varies |
| Penicillin-Streptomycin | Gibco | Varies |
| Trypsin-EDTA | Gibco | Varies |
| IQ-1S | MedChemExpress | HY-19744A |
| Anisomycin (JNK activator) | Sigma-Aldrich | A9789 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 4906845001 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Mini-PROTEAN TGX Precast Gels | Bio-Rad | Varies |
| PVDF Membranes | Millipore | IPFL00010 |
| Non-fat Dry Milk or BSA | Varies | Varies |
| TBST (Tris-Buffered Saline, 0.1% Tween-20) | Varies | Varies |
| Primary Antibody: Phospho-SAPK/JNK (Thr183/Tyr185) | Cell Signaling Tech | #9251 |
| Primary Antibody: JNK (Total) | Cell Signaling Tech | #9252 |
| Primary Antibody: β-Actin | Cell Signaling Tech | #4970 |
| HRP-conjugated Anti-Rabbit IgG | Cell Signaling Tech | #7074 |
| ECL Western Blotting Substrate | Thermo Fisher | 32106 |
Cell Culture and Treatment
-
Cell Seeding: Seed your chosen cell line (e.g., HeLa or HEK293T) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubation: Culture the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of IQ-1S Stock Solution: Prepare a 10 mM stock solution of IQ-1S in DMSO. Store aliquots at -20°C.
-
Treatment:
-
Negative Control: Treat cells with vehicle (DMSO) only.
-
Positive Control (JNK Activation): Treat cells with a known JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes or expose to UV radiation and allow to recover for 1 hour).
-
IQ-1S Treatment: Pre-treat cells with the desired concentration of IQ-1S (a range of 1-20 µM is recommended for initial experiments) for 1-2 hours.[2][3]
-
IQ-1S and Activator: Following pre-treatment with IQ-1S, add the JNK activator for the final 30 minutes of incubation.
-
-
Cell Harvest:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube and store at -80°C.
-
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
Western Blotting
| Step | Parameter | Details |
| Protein Loading | Amount | 20-30 µg of total protein per lane |
| Electrophoresis | Gel | 10% Mini-PROTEAN TGX Precast Gel |
| Running Buffer | 1X Tris-Glycine-SDS Buffer | |
| Conditions | 120V for 90 minutes | |
| Protein Transfer | Membrane | PVDF |
| Transfer Buffer | 1X Tris-Glycine Buffer with 20% Methanol | |
| Conditions | 100V for 60 minutes | |
| Blocking | Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Incubation | 1 hour at room temperature | |
| Primary Antibody | anti-p-JNK | 1:1000 dilution in blocking buffer |
| anti-JNK (Total) | 1:1000 dilution in blocking buffer | |
| anti-β-Actin | 1:2000 dilution in blocking buffer | |
| Incubation | Overnight at 4°C with gentle agitation | |
| Washing | Wash Buffer | TBST |
| Procedure | 3 x 5-minute washes | |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | 1:2000 dilution in blocking buffer |
| Incubation | 1 hour at room temperature | |
| Washing | Wash Buffer | TBST |
| Procedure | 3 x 10-minute washes | |
| Detection | Substrate | ECL Western Blotting Substrate |
| Imaging | Chemiluminescence imager |
Data Presentation and Analysis
The intensity of the p-JNK and total JNK bands should be quantified using densitometry software (e.g., ImageJ). The p-JNK signal should be normalized to the total JNK signal for each sample. Further normalization to a loading control (e.g., β-actin) can also be performed. The results can be presented as a bar graph showing the relative p-JNK/total JNK ratio for each treatment condition. A significant decrease in this ratio in the IQ-1S treated samples compared to the activator-only treated samples would indicate successful inhibition of JNK phosphorylation.
| Treatment Group | IQ-1S Concentration (µM) | Activator | Expected p-JNK Level |
| Vehicle Control | 0 | - | Baseline |
| Activator Control | 0 | + | High |
| IQ-1S Low Dose | 1 | + | Reduced |
| IQ-1S High Dose | 20 | + | Significantly Reduced |
| IQ-1S Only | 20 | - | Baseline or slightly below |
References
Troubleshooting & Optimization
IQ-3 solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IQ-3 (CAS 312538-03-7). The information provided is intended to address common challenges, with a particular focus on the known solubility issues of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a selective inhibitor of c-Jun N-terminal kinase 3 (JNK3), with the CAS number 312538-03-7.[1][2][3][4][5][6] Its chemical name is 11H-Indeno[1,2-b]quinoxalin-11-one O-(2-furanylcarbonyl)oxime, and it has a molecular formula of C20H11N3O3 and a molecular weight of 341.32.[1][2][3][4] In addition to JNK3, this compound has been shown to inhibit NF-κB/AP1 transcriptional activity and the production of TNF-α and IL-6 in vitro.[3][4]
Q2: What are the primary solubility characteristics of this compound?
A2: this compound is known to have poor solubility in aqueous solutions. It is generally considered insoluble in water and ethanol.[3] However, it is soluble in dimethyl sulfoxide (DMSO).[2][3]
Q3: What is the primary mechanism of action for this compound?
A3: The primary mechanism of action for this compound is the selective inhibition of the c-Jun N-terminal kinase (JNK) family, with a preference for JNK3.[3][4][6] It has reported Kd values of 66 nM, 240 nM, and 290 nM for JNK3, JNK1, and JNK2, respectively.[3][4] By inhibiting JNK, this compound can modulate downstream signaling pathways, such as the MAPK/ERK pathway.[1][4]
Quantitative Solubility Data
The following table summarizes the known solubility information for this compound. Researchers should note that solubility can be batch-dependent, and it is always recommended to perform solubility tests on your specific lot of the compound.
| Solvent | Solubility | Notes |
| Water | Insoluble | [3][7] |
| Ethanol | Insoluble | [3] |
| DMSO | 5 mg/mL (~14.65 mM) | [3] Some sources state solubility up to 20 mM or 25 mg/mL.[8] |
Troubleshooting Guide for Aqueous Solubility Issues
Researchers frequently encounter difficulties when preparing aqueous solutions of this compound for in vitro and in vivo experiments. The following guide provides systematic steps to address these challenges.
Initial Stock Solution Preparation
The recommended starting point for working with this compound is to prepare a concentrated stock solution in an appropriate organic solvent.
Recommended Protocol:
-
Weigh the desired amount of this compound powder in a sterile, chemical-resistant vial.
-
Add the required volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
To aid dissolution, you can gently vortex the solution and/or use a sonicator bath at room temperature.
-
Ensure the compound is fully dissolved before making further dilutions.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Preparing Working Solutions in Aqueous Media
Direct dilution of a DMSO stock of a hydrophobic compound like this compound into aqueous buffer can often lead to precipitation. The following strategies can help to mitigate this issue.
1. Co-Solvent System:
This is the most common and straightforward approach. The principle is to maintain a certain percentage of an organic co-solvent in the final aqueous solution to keep the compound dissolved.
Experimental Protocol:
-
Start with your concentrated this compound stock solution in DMSO.
-
Serially dilute the stock solution into your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
-
It is crucial to maintain a final DMSO concentration that is tolerated by your experimental system (typically ≤ 0.5% for cell-based assays).
-
Always add the DMSO stock solution to the aqueous buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness, particulates). If precipitation occurs, you may need to lower the final concentration of this compound or try an alternative solubilization method.
2. pH Adjustment:
The solubility of some compounds can be influenced by the pH of the solution. However, given the chemical structure of this compound, it is unlikely to have ionizable groups that would be significantly affected by pH changes within a physiological range. This method is generally more applicable to acidic or basic compounds.
3. Use of Surfactants:
Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the compound.
Experimental Protocol:
-
Prepare a stock solution of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F-68) in your aqueous buffer.
-
Prepare your working solution of this compound by diluting the DMSO stock into the surfactant-containing buffer.
-
The final concentration of the surfactant should be optimized to be effective for solubilization while being non-toxic to your experimental system.
4. Complexation with Cyclodextrins:
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.
Experimental Protocol:
-
Prepare a solution of a suitable cyclodextrin (e.g., β-cyclodextrin, HP-β-CD) in your aqueous buffer.
-
Add the this compound DMSO stock solution to the cyclodextrin solution.
-
The molar ratio of cyclodextrin to this compound will need to be optimized to achieve the desired solubility.
Diagrams
Experimental Workflow for Solubility Assessment
The following diagram outlines a general workflow for assessing and troubleshooting the solubility of a hydrophobic compound like this compound.
Simplified JNK Signaling Pathway
This diagram illustrates the position of JNK3 in the MAPK signaling cascade, which is the primary target of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. selleckchem.com [selleckchem.com]
- 4. IQ 3 | CAS 312538-03-7 | IQ3 | Tocris Bioscience [tocris.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound|CAS 312538-03-7|DC Chemicals [dcchemicals.com]
- 7. IQ 3产品说明书 [selleck.cn]
- 8. molnova.cn [molnova.cn]
Technical Support Center: Troubleshooting IQ-3 Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of the hypothetical kinase inhibitor, IQ-3. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects, and why should I be concerned about them when using this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended target.[1] This is a common concern with kinase inhibitors because the ATP-binding site, which these inhibitors often target, is highly conserved across the kinome.[2] These unintended interactions can lead to misleading experimental results, unexpected toxicity, or other biological responses that are not related to the inhibition of the primary target.[1] Therefore, understanding and controlling for off-target effects is crucial for accurate data interpretation.
Q2: My cells are exhibiting a phenotype (e.g., unexpected toxicity, altered morphology) that is inconsistent with the known function of the intended target of this compound. Could this be an off-target effect?
A2: Yes, an unexpected phenotype is often a primary indicator of off-target activity.[3] While this compound may be designed for high selectivity, it can interact with other kinases or cellular proteins, particularly at higher concentrations.[3] To investigate this, it is crucial to correlate the observed phenotype with on-target engagement.
Q3: How can I begin to experimentally distinguish between on-target and off-target effects of this compound?
A3: A multi-step approach is recommended to differentiate between on-target and off-target effects:
-
Dose-Response Analysis: Conduct a thorough dose-response curve for the observed phenotype and compare it to the IC50 value for the inhibition of the intended target. A significant difference in potency may suggest an off-target effect.[4]
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Use of a Structurally Different Inhibitor: Employ another inhibitor for the same target that has a different chemical structure. If this second inhibitor does not produce the same phenotype, it strengthens the likelihood of an this compound-specific off-target effect.[1][3]
-
Target Engagement Assays: Confirm that this compound is binding to its intended target within the cells at the concentrations being used.[4]
-
Rescue Experiments: If feasible, overexpress a mutated, inhibitor-resistant form of the target. If the phenotype is not reversed, it strongly points towards an off-target mechanism.[1]
Q4: How can I identify the specific off-target proteins of this compound?
A4: The most direct method for identifying off-target interactions is through comprehensive kinase profiling assays. Services such as KINOMEscan™ can screen this compound against a large panel of recombinant human kinases to identify unintended binding partners. This provides a detailed map of the inhibitor's selectivity. Chemical proteomics is another unbiased approach to identify protein binding partners within the cell.[5]
Troubleshooting Guides
Issue 1: Unexpected Cell Toxicity at Effective Concentrations
If you observe significant cell death at concentrations where this compound is expected to be specific for its target, consider the following troubleshooting steps.
| Observation | Potential Cause | Recommended Action |
| High level of cell death at or below the on-target IC50. | On-target toxicity or a potent off-target effect. | 1. Perform a rescue experiment by introducing a downstream product of the inhibited pathway.[4] 2. Compare the toxic effects with a structurally unrelated inhibitor for the same target. 3. Conduct a broad off-target screening panel to identify other potential targets.[4] |
| Cell toxicity only at high concentrations of this compound. | Lower affinity off-target effects. | 1. Perform a careful dose-response study to determine the lowest effective concentration.[4] 2. Ensure that the concentrations used are as close to the on-target IC50 as possible. |
| Toxicity varies significantly between different cell lines. | Cell-type specific expression of an off-target protein. | 1. Quantify the expression level of the intended target in each cell line. 2. Use proteomics to identify differentially expressed proteins that could be off-targets in the sensitive cell lines.[3] |
Issue 2: Paradoxical Pathway Activation
In some cases, a kinase inhibitor can lead to the unexpected activation of the very pathway it is meant to inhibit or a parallel pathway.
| Observation | Potential Cause | Recommended Action |
| Increased phosphorylation of an upstream kinase in the target pathway. | Feedback mechanisms or off-target effects on upstream regulators.[3] | 1. Conduct a time-course experiment to analyze the phosphorylation status of pathway components at different time points after treatment.[3] 2. Co-treat with an inhibitor of a known upstream regulator to see if this mitigates the paradoxical effect.[3] |
| Activation of a parallel signaling pathway. | Off-target inhibition in the parallel pathway leading to compensatory activation. | 1. Consult kinase profiling data to see if this compound has known off-targets in the activated pathway. 2. Use a specific inhibitor for the suspected off-target to see if it mimics the effect of this compound. |
Quantitative Data Summary
The following table presents a hypothetical kinase selectivity profile for this compound, illustrating how such data is typically presented. A higher fold selectivity indicates a more specific compound.
| Kinase Target | IC50 (nM) - On-Target | IC50 (nM) - Off-Target Panel | Selectivity (Fold) |
| Target Kinase A (On-Target) | 15 | - | - |
| Off-Target Kinase B | - | 1,500 | 100 |
| Off-Target Kinase C | - | 6,000 | 400 |
| Off-Target Kinase D | - | >10,000 | >667 |
Experimental Protocols
Protocol 1: Western Blotting for Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in a signaling pathway following treatment with this compound.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound and a vehicle control for the desired time period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Detection: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total protein or a housekeeping protein like GAPDH or β-actin.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value for cytotoxicity.
Visualizations
Caption: On-target vs. off-target pathway inhibition by this compound.
References
Technical Support Center: Preventing IQ-3 Degradation in Cell Culture Media
Disclaimer: "IQ-3" is not a publicly recognized chemical entity in scientific literature. This technical support guide is based on a hypothetical small molecule inhibitor, referred to as this compound, and provides troubleshooting and prevention strategies based on established principles of small molecule stability in cell culture media.
This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate the degradation of the hypothetical small molecule inhibitor this compound in their cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing inconsistent results in my cell-based assays with this compound. Could this be due to its degradation?
A1: Yes, inconsistent results are a common sign of compound instability in cell culture media. The degradation of small molecules can lead to a reduced effective concentration of the active compound and the formation of byproducts with off-target effects, causing variability in your experimental outcomes.[1][2]
Q2: What are the primary causes of small molecule degradation in cell culture media?
A2: Several factors can contribute to the degradation of a small molecule like this compound in a typical cell culture environment:
-
Hydrolysis: The aqueous nature of cell culture media can lead to the cleavage of susceptible chemical bonds within the molecule. This is often influenced by the pH of the medium.[3][4][5][6]
-
Oxidation: Reactive oxygen species (ROS) naturally present in media or generated by cellular metabolism can oxidize sensitive functional groups on the molecule.[7][8][9]
-
Light Exposure: Many compounds are photosensitive and can degrade when exposed to light, especially UV rays.[10]
-
Enzymatic Degradation: If you are using serum-supplemented media, enzymes present in the serum (e.g., proteases, esterases) can metabolize the compound.[11][12][13]
-
Temperature: The standard cell culture incubation temperature of 37°C can accelerate the rate of chemical degradation.[1]
Q3: How can I determine if this compound is degrading in my specific cell culture setup?
A3: To assess the stability of this compound, you can incubate it in your complete cell culture medium under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your experiment. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the parent compound using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][14] A decrease in the concentration of the parent compound over time is indicative of instability.
Q4: What are some immediate steps I can take to minimize the degradation of this compound?
A4: To mitigate potential degradation, consider these immediate actions:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock immediately before adding it to your cell culture.[1]
-
Protect from Light: If this compound is light-sensitive, handle it in a dark environment and use amber-colored tubes and plates.
-
Control Temperature Exposure: Minimize the time the compound is kept at 37°C before being added to the cells.[1]
-
Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles of your main stock solution, prepare single-use aliquots.[15][16]
Troubleshooting Guide
If you suspect this compound is degrading in your cell culture media, use the following guide to identify and address the potential cause.
Problem: Inconsistent IC50 values for this compound between experiments.
| Potential Cause | Troubleshooting Steps |
| Hydrolysis | 1. Measure the pH of your complete media. Significant deviations from the optimal range for this compound can accelerate hydrolysis.[17][18][19][20] 2. If possible, adjust the buffer system of your media to maintain a pH that favors this compound stability.[21] |
| Oxidation | 1. Consider adding a cell-compatible antioxidant to your culture medium.[22][23] 2. Ensure your media components are not a source of excessive ROS. |
| Photodegradation | 1. Repeat the experiment with light-protected plates and tubes. 2. Minimize the exposure of your stock solutions and media containing this compound to ambient light. |
| Enzymatic Degradation (in serum-containing media) | 1. If your cell line can tolerate it, switch to a serum-free or reduced-serum medium for the duration of the experiment.[1] 2. Alternatively, heat-inactivate the serum before use to denature some of the degrading enzymes. |
| Improper Storage and Handling | 1. Review your storage and handling procedures. Ensure stock solutions are stored at -80°C and aliquoted to prevent multiple freeze-thaw cycles.[15][24][25] 2. Always prepare working solutions fresh for each experiment.[1] |
Quantitative Data on this compound Stability
The following table presents hypothetical stability data for this compound under various conditions, as would be determined by an HPLC assay.
| Condition | Time (hours) | This compound Remaining (%) |
| Complete Media (+10% FBS), 37°C, Light | 0 | 100 |
| 4 | 85 | |
| 8 | 65 | |
| 24 | 30 | |
| Complete Media (+10% FBS), 37°C, Dark | 0 | 100 |
| 4 | 95 | |
| 8 | 88 | |
| 24 | 70 | |
| Serum-Free Media, 37°C, Dark | 0 | 100 |
| 4 | 98 | |
| 8 | 96 | |
| 24 | 92 | |
| Complete Media (+10% FBS), 4°C, Dark | 0 | 100 |
| 24 | 99 |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media using HPLC
This protocol outlines the steps to determine the stability of this compound in your specific cell culture conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (with and without serum, as required)
-
Sterile microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)[26][27]
-
Mobile phase for HPLC
-
Acetonitrile or other suitable solvent for sample preparation
Procedure:
-
Preparation of Test Solution: a. Prepare a working solution of this compound in your complete cell culture medium at the final concentration used in your experiments (e.g., 10 µM). b. Prepare a sufficient volume to collect samples at all time points.
-
Incubation: a. Aliquot the this compound containing medium into sterile microcentrifuge tubes for each time point. b. Place the tubes in a 37°C, 5% CO2 incubator.
-
Sample Collection: a. At each designated time point (e.g., 0, 2, 4, 8, 24 hours), remove one aliquot from the incubator. b. Immediately store the collected sample at -80°C to halt any further degradation until analysis.
-
Sample Preparation for HPLC: a. Thaw the collected samples. b. Precipitate proteins by adding 3 volumes of cold acetonitrile. c. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. d. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis: a. Develop an HPLC method that provides good separation of the parent this compound peak from any potential degradation products.[28] b. Inject the prepared samples onto the HPLC system. c. Record the peak area of the parent this compound compound at each time point.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. b. Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway inhibited by this compound.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
Troubleshooting Logic
Caption: Decision tree for troubleshooting this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. iipseries.org [iipseries.org]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. books.rsc.org [books.rsc.org]
- 7. quora.com [quora.com]
- 8. Describe four methods used to prevent oxidation in pharmaceutical prepara.. [askfilo.com]
- 9. What Causes Oxidation and How to Prevent It | Expert Guide - Valence [valencesurfacetech.com]
- 10. Protein photodegradation in the visible range? Insights into protein photooxidation with respect to protein concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Degradation of protease inhibitors, immunoglobulins, and other serum proteins by Serratia protease and its toxicity to fibroblast in culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Studies on the inhibition of proteolytic enzymes by serum. II. Demonstration that separate proteolytic inhibitors exist in serum; their distinctive properties and the specificity of their action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 15. captivatebio.com [captivatebio.com]
- 16. file.selleckchem.com [file.selleckchem.com]
- 17. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ibisscientific.com [ibisscientific.com]
- 19. Effect of pH on stability of drugs, importance of pH on stability of drugs | DOCX [slideshare.net]
- 20. researchgate.net [researchgate.net]
- 21. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 22. mdpi.com [mdpi.com]
- 23. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. openaccessjournals.com [openaccessjournals.com]
- 28. scispace.com [scispace.com]
IQ-3 not showing expected effect on c-Jun phosphorylation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using IQ-3, a selective c-Jun N-terminal kinase (JNK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on c-Jun phosphorylation?
A1: this compound is a specific inhibitor of the c-Jun N-terminal kinase (JNK) family.[1][2] JNKs are the kinases responsible for phosphorylating the transcription factor c-Jun at key residues (primarily Ser63 and Ser73), which leads to its activation. Therefore, the expected effect of treating cells with this compound is a dose-dependent decrease in the levels of phosphorylated c-Jun (p-c-Jun).
Q2: What are the binding affinities of this compound for the different JNK isoforms?
A2: this compound exhibits preferential binding to JNK3. The dissociation constants (Kd) for the JNK isoforms are summarized in the table below.
| JNK Isoform | Dissociation Constant (Kd) |
| JNK1 | 0.24 µM |
| JNK2 | 0.29 µM |
| JNK3 | 0.066 µM |
| Data sourced from MedchemExpress and Selleck Chemicals.[1][2] |
Q3: What is a typical effective concentration of this compound in cell culture?
A3: The effective concentration of this compound can vary depending on the cell line and experimental conditions. However, a reported IC50 value for the inhibition of LPS-induced NF-κB/AP1 transcriptional activity in THP1-Blue cells is 1.4 µM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell system.
Q4: How should I prepare and store this compound?
A4: For this compound powder, it is recommended to store it at -20°C for up to 3 years.[2] Stock solutions are typically prepared in DMSO. For long-term storage of stock solutions, it is recommended to store them at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1][3] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: No Effect of this compound on c-Jun Phosphorylation
If you are not observing the expected decrease in c-Jun phosphorylation after treating your cells with this compound, please consult the following troubleshooting guide.
Problem Area 1: this compound Compound Integrity and Handling
| Potential Issue | Possible Cause | Recommended Action |
| Compound Degradation | Improper storage of the powder or stock solution. | Ensure the compound has been stored according to the manufacturer's recommendations (-20°C for powder, -80°C for long-term stock solution storage).[1][2] Prepare fresh stock solutions if degradation is suspected. |
| Solubility Issues | The compound has precipitated out of the solution. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into aqueous cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to prevent both precipitation and solvent-induced cytotoxicity. |
| Incorrect Concentration | The final concentration of this compound in the cell culture is too low to be effective. | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. |
Problem Area 2: Experimental Design and Cell Culture Conditions
| Potential Issue | Possible Cause | Recommended Action |
| Insufficient JNK Pathway Activation | The JNK pathway may not be sufficiently activated in your cells under basal conditions. | Before treating with this compound, ensure you have a robust and detectable level of p-c-Jun. If necessary, stimulate the JNK pathway with a known activator (e.g., UV irradiation, anisomycin, or pro-inflammatory cytokines like TNF-α) to create a clear window for observing inhibition. |
| Inappropriate Treatment Duration | The incubation time with this compound may be too short or too long. | Perform a time-course experiment to determine the optimal duration of this compound treatment for observing the maximal reduction in p-c-Jun levels. |
| Cell Line Specificity | The JNK pathway and its sensitivity to inhibitors can vary between different cell lines. | Confirm that your chosen cell line expresses the JNK isoforms and that the JNK/c-Jun pathway is active. Consider that JNK3, the primary target of this compound, is most highly expressed in the brain, heart, and testes.[4] |
| Cell Confluency | Cell density can influence signaling pathway activity. | Standardize your cell seeding density and ensure that cells are in a logarithmic growth phase and at a consistent confluency at the time of treatment. |
Problem Area 3: Western Blot for p-c-Jun Detection
| Potential Issue | Possible Cause | Recommended Action |
| Dephosphorylation of p-c-Jun during Sample Preparation | Phosphatases in the cell lysate have removed the phosphate groups from c-Jun. | Use a lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice or at 4°C at all times during preparation. |
| Poor Antibody Performance | The primary antibodies for p-c-Jun or total c-Jun are not specific or sensitive enough. | Use well-validated antibodies for p-c-Jun (e.g., targeting Ser63) and total c-Jun. Optimize the antibody dilutions and incubation times. |
| High Background/Non-specific Bands | Issues with the blocking or washing steps in the Western blot protocol. | Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBS-T) instead of non-fat milk, as milk contains phosphoproteins that can increase background. Ensure adequate washing steps with TBS-T. |
| Weak or No Signal | Insufficient protein loading, inefficient protein transfer, or low abundance of p-c-Jun. | Ensure you are loading a sufficient amount of total protein (typically 20-40 µg of cell lysate). Verify the efficiency of protein transfer from the gel to the membrane. Include a positive control (e.g., lysate from UV-stimulated cells) to confirm that your detection method is working. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Caption: A general experimental workflow for assessing the effect of this compound on c-Jun phosphorylation.
Detailed Experimental Protocol: Western Blot for c-Jun Phosphorylation
This protocol provides a general framework for detecting changes in c-Jun phosphorylation in response to this compound treatment. Optimization of specific steps may be required for your particular cell line and experimental setup.
1. Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and grow to 70-80% confluency. b. If required, stimulate the JNK pathway to induce c-Jun phosphorylation. For example, you can expose the cells to UV radiation (e.g., 40 mJ/cm²) and allow them to recover for 15-30 minutes. c. Treat the cells with the desired concentrations of this compound (and a vehicle control, e.g., DMSO) for the optimized duration.
2. Cell Lysis: a. Aspirate the cell culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS). b. Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a freshly prepared cocktail of protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris. f. Transfer the supernatant (protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration of all samples with lysis buffer. b. Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x. c. Denature the samples by heating at 95-100°C for 5-10 minutes. d. Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel. e. Run the gel until adequate separation of proteins is achieved.
5. Western Blot Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBS-T for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against phosphorylated c-Jun (e.g., anti-p-c-Jun Ser63), diluted in 5% BSA in TBS-T, overnight at 4°C with gentle agitation. c. Wash the membrane three times for 5-10 minutes each with TBS-T. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in 5% BSA in TBS-T, for 1 hour at room temperature. e. Wash the membrane three times for 10-15 minutes each with TBS-T.
7. Detection and Analysis: a. Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions. b. Incubate the membrane with the ECL reagent. c. Capture the chemiluminescent signal using an imaging system or X-ray film. d. To normalize for protein loading, you can strip the membrane and re-probe with an antibody against total c-Jun, or use a loading control like β-actin or GAPDH. e. Quantify the band intensities using image analysis software and normalize the p-c-Jun signal to the total c-Jun signal.
References
Technical Support Center: Unexpected Cytotoxicity of IQ-3 in Control Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals who observe unexpected cytotoxicity with the compound IQ-3 in control cell lines.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our untreated control cell lines when using this compound. What are the potential causes?
Unexpected cytotoxicity in control cell lines can stem from several factors unrelated to the specific activity of this compound. It is crucial to systematically investigate these possibilities to ensure the validity of your experimental results. Potential causes can be broadly categorized as issues with the compound itself, problems with cell culture conditions, or procedural errors.
Q2: How can we troubleshoot issues related to the this compound compound itself?
Problems with the compound are a primary suspect in cases of unexpected cytotoxicity. Here are key areas to investigate:
-
Compound Stability and Storage: this compound, like many small molecules, may be sensitive to temperature, light, and repeated freeze-thaw cycles. Improper storage can lead to degradation, potentially generating cytotoxic byproducts. Always store the compound as recommended by the manufacturer, and prepare fresh dilutions for each experiment.[1]
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. It is essential to include a vehicle control (cells treated with the solvent at the same final concentration used for this compound) in your experiments. If the vehicle control also shows cytotoxicity, the solvent concentration is likely too high.
-
Compound Purity: Impurities from the synthesis or degradation of this compound could be responsible for the observed cytotoxicity. If possible, verify the purity of your compound batch using analytical methods such as HPLC or mass spectrometry.
Q3: What cell culture-related factors could be contributing to the unexpected cytotoxicity?
The health and handling of your cell cultures are critical for reliable experimental outcomes. Here are some common culture-related issues:
-
Cell Line Health and Passage Number: Ensure your control cell lines are healthy, free from contamination, and within a low passage number range. Cells at high passage numbers can become senescent and more susceptible to stress.
-
Contamination: Microbial contamination (bacteria, fungi, or mycoplasma) is a frequent cause of unexpected cell death.[2][3] Regularly test your cell cultures for mycoplasma, as it is not visible by standard microscopy but can significantly impact cell health.[2][3]
-
Media and Reagent Quality: Use high-quality, fresh cell culture media, serum, and supplements. Degradation of components like glutamine can lead to increased cell stress and death.[2]
-
Environmental Stress: Fluctuations in incubator conditions such as temperature, CO2 levels, and humidity can induce stress and apoptosis in cell cultures.[2][4]
Q4: Could our experimental procedures be the source of the problem?
Seemingly minor variations in experimental technique can have a significant impact on cell viability:
-
Pipetting and Handling: Vigorous pipetting or excessive centrifugation can cause mechanical stress and damage to cells.[2]
-
Cell Seeding Density: Both over-seeding and under-seeding can disrupt normal cell growth and homeostasis, potentially leading to cell death, particularly in anchorage-dependent cell lines.[2]
-
Assay-Related Artifacts: Some cytotoxicity assays can have their own artifacts. For example, DNA binding dyes used in some assays can be cytotoxic themselves with prolonged exposure.[5]
Troubleshooting Guides
Guide 1: Initial Assessment of Unexpected Cytotoxicity
This guide provides a step-by-step approach to begin troubleshooting when you first observe unexpected cell death.
Objective: To determine if the observed cytotoxicity is a genuine compound effect or an experimental artifact.
Experimental Workflow:
Caption: Initial troubleshooting workflow for unexpected cytotoxicity.
Guide 2: Investigating Off-Target Effects of this compound
If basic troubleshooting does not resolve the issue, the cytotoxicity might be due to off-target effects of this compound.
Potential Signaling Pathways for Off-Target Cytotoxicity:
It's possible that this compound is interacting with unintended cellular targets, leading to cell death. While the specific off-targets of this compound are unknown, many cytotoxic compounds work by inducing apoptosis through common pathways.
Caption: Potential signaling pathway for this compound off-target cytotoxicity.
Data Presentation
Table 1: Example - Initial Cytotoxicity Screening of this compound
| Cell Line | This compound Concentration (µM) | Vehicle Control (% Viability) | This compound Treated (% Viability) | Standard Deviation |
| HEK293 | 1 | 98.5 | 45.2 | ± 3.1 |
| 5 | 97.9 | 15.8 | ± 2.5 | |
| 10 | 98.1 | 5.3 | ± 1.8 | |
| A549 | 1 | 99.2 | 52.1 | ± 4.2 |
| 5 | 98.8 | 21.4 | ± 3.7 | |
| 10 | 99.0 | 8.9 | ± 2.1 |
Table 2: Example - Troubleshooting Results
| Condition | Cell Line | % Viability | Notes |
| Untreated Control | HEK293 | 99.5 | Healthy, confluent monolayer |
| Vehicle Control (0.1% DMSO) | HEK293 | 98.7 | No significant toxicity observed |
| This compound (5 µM, Fresh Dilution) | HEK293 | 16.2 | Confirms cytotoxicity with fresh compound |
| This compound (5 µM, Old Dilution) | HEK293 | 14.9 | No significant difference from fresh dilution |
| Mycoplasma Test | HEK293 | Negative | Rules out mycoplasma contamination |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: The next day, treat the cells with various concentrations of this compound and the corresponding vehicle control. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol 2: Mycoplasma Detection by PCR
This protocol outlines a general PCR-based method for detecting mycoplasma contamination.
-
Sample Collection: Collect 1 mL of spent culture medium from a near-confluent cell culture flask.
-
DNA Extraction: Centrifuge the medium to pellet any cells and potential mycoplasma. Extract DNA from the pellet using a commercial DNA extraction kit.
-
PCR Amplification: Perform PCR using primers specific for the mycoplasma 16S rRNA gene. Include a positive control (mycoplasma DNA) and a negative control (nuclease-free water).
-
Gel Electrophoresis: Run the PCR products on an agarose gel.
-
Result Interpretation: The presence of a band of the expected size in the sample lane indicates mycoplasma contamination.
References
- 1. glpbio.com [glpbio.com]
- 2. youtube.com [youtube.com]
- 3. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Specificity of IQ-3 in Kinase Inhibition Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the specificity of the c-Jun N-terminal kinase (JNK) inhibitor, IQ-3, in kinase inhibition assays. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective, ATP-competitive inhibitor of the c-Jun N-terminal kinases (JNKs).[1][2] It exhibits a preference for JNK3 over JNK1 and JNK2.[1][2]
Q2: What are the known binding affinities of this compound for the JNK isoforms?
The dissociation constants (Kd) of this compound for the JNK isoforms are as follows:
| Kinase | Kd (nM) |
| JNK3 | 66[2][3] |
| JNK1 | 240[2][3] |
| JNK2 | 290[2][3] |
Q3: How specific is this compound for JNKs compared to other kinases?
A kinase selectivity profile for the closely related compound IQ-1S (the sodium salt of IQ-1) was determined against a panel of 91 kinases. The results indicate that IQ-1S is a highly specific inhibitor for JNK isoforms. While a comprehensive screen for this compound is not publicly available, its structural similarity to IQ-1S suggests a similar high degree of selectivity. However, it is always recommended to empirically determine the off-target effects in your specific experimental system.
Q4: Why do my biochemical assay results with this compound not always translate to cellular assays?
Discrepancies between biochemical and cellular assay results are common for kinase inhibitors.[4][5] Several factors can contribute to this:
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High Cellular ATP Concentrations: this compound is an ATP-competitive inhibitor.[1] The concentration of ATP in cells (millimolar range) is much higher than that typically used in biochemical assays (micromolar range). This competition can reduce the apparent potency of this compound in a cellular context.[3]
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Cell Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target can affect its efficacy.
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Efflux Pumps: Cells may actively transport the inhibitor out, reducing its intracellular concentration.
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Compound Stability: this compound may be metabolized or degraded within the cellular environment.
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Off-Target Effects: In a complex cellular system, even minor off-target inhibition can lead to unexpected phenotypes that are not observed in a purified biochemical assay.[6]
Q5: What are some general strategies to improve kinase inhibitor specificity in my assays?
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Use the Lowest Effective Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to inhibit JNK activity. Using excessively high concentrations increases the risk of off-target effects.[7]
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Control for ATP Concentration: In biochemical assays, use an ATP concentration that is close to the Km of the kinase for ATP. This will provide a more accurate measure of the inhibitor's potency.
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Use Orthogonal Assays: Confirm your findings using different assay formats (e.g., a biochemical assay and a cell-based assay) to ensure the observed effect is not an artifact of a particular technology.
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Include Counter-Screening: Test this compound against a panel of other kinases, particularly those that are closely related to JNKs or are known to be potential off-targets for similar inhibitors.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in your kinase inhibition assays.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High background signal or false positives in a fluorescence/luminescence-based assay. | 1. Compound Interference: this compound may possess intrinsic fluorescent or quenching properties. 2. Non-specific Inhibition: At high concentrations, the compound may aggregate or interfere with the assay reagents. | 1. Run a control experiment with this compound in the absence of the kinase to assess its effect on the assay signal. 2. Test the inhibitor in a different assay format (e.g., a radiometric assay) that is less prone to compound interference. 3. Perform a dose-response curve to ensure you are working within a specific inhibitory range. |
| Inconsistent IC50 values between experiments. | 1. Variable Reagent Quality: Purity of the kinase, substrate, or ATP can affect results. 2. Inconsistent Assay Conditions: Variations in temperature, pH, or incubation time can lead to variability. 3. DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can inhibit kinase activity. | 1. Use high-purity, well-characterized reagents. 2. Standardize all assay parameters and ensure they are maintained consistently across experiments. 3. Keep the final DMSO concentration low and consistent across all wells (typically <1%). |
| Observed cellular phenotype is not consistent with known JNK signaling pathways. | 1. Off-Target Effects: this compound may be inhibiting other kinases in your cell model. While IQ-1S is highly selective, minor off-target activities can be amplified in a cellular context. For example, the well-known JNK inhibitor SP600125 has been shown to inhibit other kinases like PI3K.[8][9] 2. Pathway Crosstalk: Inhibition of JNK may lead to compensatory activation of other signaling pathways. | 1. Perform a Rescue Experiment: Overexpress a resistant JNK mutant to see if it reverses the observed phenotype. 2. Use a Secondary JNK Inhibitor: Confirm the phenotype with a structurally different JNK inhibitor. 3. Profile Downstream Targets: Use western blotting or other methods to verify that known downstream targets of JNK are being modulated as expected. Also, examine the phosphorylation status of key downstream effectors of potential off-target kinases. |
| No inhibition of JNK activity is observed in a cellular assay. | 1. Poor Cell Permeability: this compound may not be efficiently entering the cells. 2. Compound Degradation: The inhibitor may be unstable in the cell culture medium. 3. Incorrect Assay Endpoint: The chosen downstream marker of JNK activity may not be appropriate for your cell type or stimulation conditions. | 1. Use a cell permeability assay to assess the uptake of this compound. 2. Evaluate the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. 3. Validate your assay by using a known activator of the JNK pathway and confirming the phosphorylation of a direct JNK substrate like c-Jun. |
Experimental Protocols
In Vitro JNK3 Inhibition Assay (Radiometric)
This protocol is a standard method for determining the IC50 value of an inhibitor for a purified kinase.
-
Prepare Reagents:
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Kinase Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
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Enzyme: Purified, active JNK3.
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Substrate: GST-c-Jun (79-1) protein.
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Inhibitor: this compound dissolved in 100% DMSO.
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[γ-³³P]ATP.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a mixture containing the JNK3 enzyme and GST-c-Jun substrate in kinase buffer.
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Pre-incubate for 10 minutes at room temperature.
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Initiate the kinase reaction by adding 10 µL of [γ-³³P]ATP in kinase buffer.
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Incubate for 30 minutes at 30°C.
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Stop the reaction by adding 5 µL of 3% phosphoric acid.
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Spot 10 µL of the reaction mixture onto a P30 filtermat.
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Wash the filtermat three times for 5 minutes each with 75 mM phosphoric acid and once with methanol.
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Allow the filtermat to dry and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.
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Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based JNK Inhibition Assay (Western Blot)
This protocol assesses the ability of this compound to inhibit JNK signaling in a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
-
Cell Culture and Treatment:
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Plate cells (e.g., HeLa or HEK293) and grow to 70-80% confluency.
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Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with an appropriate agonist (e.g., anisomycin or UV radiation) for 30 minutes.
-
-
Cell Lysis:
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Wash the cells with ice-cold PBS.
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-c-Jun (Ser63) overnight at 4°C.
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Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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To ensure equal protein loading, strip the membrane and re-probe with an antibody against total c-Jun or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-c-Jun signal to the total c-Jun or housekeeping protein signal.
-
Determine the concentration of this compound that causes a 50% reduction in c-Jun phosphorylation.
-
Visualizations
Caption: JNK signaling cascade and the point of inhibition by this compound.
Caption: A logical workflow for troubleshooting specificity issues with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Technical Support Center: Troubleshooting Inconsistent Results with IQGAP3 Inhibition
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results during experiments involving the inhibition of IQGAP3 (often experimentally abbreviated as siIQ3 or IQ3-KD). Inconsistencies in experimental outcomes can arise from a variety of factors, from protocol deviations to biological variability. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is IQGAP3 and what is its primary function?
IQGAP3 is a member of the IQ motif-containing GTPase-activating protein (IQGAP) family. It acts as a scaffold protein, playing a crucial role in intracellular signal transduction.[1][2] It is known to regulate key signaling pathways such as the RAS/MEK/ERK and TGFβ pathways, which are involved in cell proliferation, migration, and invasion.[1][2] IQGAP3 is often found to be overexpressed in various cancers and is a subject of interest for cancer therapy research.[1][3][4]
Q2: I'm seeing variable knockdown efficiency of IQGAP3 with my siRNA/shRNA. What could be the cause?
Variable knockdown efficiency is a common issue in RNA interference experiments. Several factors can contribute to this:
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Reagent Quality: Ensure your siRNA or shRNA is of high quality, stored correctly, and not degraded.
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Transfection Efficiency: The efficiency of delivering the siRNA/shRNA into your cells is critical. Optimize your transfection protocol for the specific cell line you are using. This includes the choice of transfection reagent, cell confluency, and the ratio of nucleic acid to reagent.
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Cell Line Characteristics: Some cell lines are inherently more difficult to transfect than others.
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Assay Timing: The timing of your analysis post-transfection is important. Peak knockdown is transient, so it's crucial to determine the optimal time point for your specific experiment.
Q3: My phenotypic results (e.g., cell proliferation, migration) are inconsistent even with good IQGAP3 knockdown. Why?
Even with efficient knockdown of IQGAP3, inconsistent phenotypic results can occur due to:
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Off-Target Effects: The siRNA/shRNA used may be inadvertently affecting other genes, leading to unexpected phenotypes. It is advisable to test multiple different siRNA sequences targeting IQGAP3 to confirm that the observed phenotype is a direct result of IQGAP3 inhibition.
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Cellular Compensation: Cells can sometimes compensate for the loss of one protein by upregulating a functionally redundant pathway. Investigating related signaling pathways may provide insights.
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Experimental Conditions: Minor variations in experimental conditions such as cell density, media composition, or incubation times can significantly impact sensitive assays like migration and proliferation.
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Mycoplasma Contamination: This is a common and often overlooked cause of inconsistent results in cell culture. Regular testing for mycoplasma is recommended.
Q4: Are there known signaling pathways that crosstalk with the IQGAP3 pathway?
Yes, IQGAP3 is a hub for signal transduction.[1] It is known to be involved in the crosstalk between the KRAS and TGFβ pathways.[1][2] Depletion of IQGAP3 has been shown to inhibit TGFβ1-induced phosphorylation of MEK and ERK.[2] Therefore, when studying the effects of IQGAP3 inhibition, it is important to consider the status of these related pathways in your cellular model.
Troubleshooting Guides
Issue 1: Poor or Inconsistent IQGAP3 Knockdown
Symptoms:
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Western blot analysis shows minimal or variable reduction in IQGAP3 protein levels after siRNA/shRNA treatment.
-
RT-qPCR results show inconsistent reduction in IQGAP3 mRNA levels.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal siRNA/shRNA Sequence | Test at least 2-3 different validated siRNA/shRNA sequences targeting different regions of the IQGAP3 mRNA. |
| Inefficient Transfection | Optimize transfection parameters (reagent type, concentration, cell density, incubation time). Use a positive control (e.g., a fluorescently labeled siRNA) to visually assess transfection efficiency. |
| Incorrect Timing of Analysis | Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to determine the optimal time point for maximum IQGAP3 knockdown in your specific cell line. |
| Cell Line Resistance | Some cell lines may be inherently resistant to transfection. Consider alternative methods for gene silencing, such as CRISPR-Cas9. |
| Reagent Degradation | Ensure proper storage of siRNA/shRNA and transfection reagents. Avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent Phenotypic Readouts Despite Successful Knockdown
Symptoms:
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Variable results in functional assays (e.g., proliferation, migration, invasion) even when Western blot confirms good IQGAP3 knockdown.
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Results are not reproducible between experiments.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Off-Target Effects of siRNA/shRNA | Use a non-targeting (scrambled) siRNA control. Rescue the phenotype by re-expressing an siRNA-resistant form of IQGAP3. |
| Cellular Heterogeneity | If using a mixed population of cells, consider single-cell cloning to establish a homogenous population for your experiments. |
| Mycoplasma Contamination | Regularly test your cell cultures for mycoplasma contamination using a reliable detection kit (e.g., PCR-based). |
| Assay Variability | Standardize all experimental parameters. For migration/invasion assays, ensure consistent cell seeding density and scratch/wound creation. For proliferation assays, ensure consistent initial cell numbers and incubation times. |
| Activation of Compensatory Pathways | Investigate the activity of related signaling pathways (e.g., PI3K/Akt) that might be compensating for the loss of IQGAP3 signaling. |
Experimental Protocols
Protocol 1: Western Blot for IQGAP3 Knockdown Assessment
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Cell Lysis: After transfection with IQGAP3 siRNA or a non-targeting control, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
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Protein Transfer: Transfer the separated proteins to a PVDF membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for IQGAP3 overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).
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Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL detection system.
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Analysis: Quantify the band intensities to determine the percentage of IQGAP3 knockdown relative to the loading control.
Protocol 2: Transwell Migration Assay
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Cell Preparation: Culture cells to sub-confluency and serum-starve overnight.
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Transfection: Transfect cells with IQGAP3 siRNA or a non-targeting control and incubate for the predetermined optimal knockdown time.
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Assay Setup: Resuspend the transfected cells in serum-free media. Seed a defined number of cells (e.g., 5 x 10^4) into the upper chamber of a Transwell insert (typically with an 8 µm pore size). The lower chamber should contain media with a chemoattractant (e.g., 10% FBS).
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Incubation: Incubate the plate for a period that allows for cell migration but not proliferation (e.g., 12-24 hours).
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Staining and Visualization: Remove non-migrated cells from the top of the insert with a cotton swab. Fix and stain the migrated cells on the underside of the membrane with crystal violet.
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Quantification: Count the number of migrated cells in several random fields of view under a microscope.
Visualizations
Caption: IQGAP3 signaling pathway in cell proliferation and migration.
References
- 1. IQGAP3 signalling mediates intratumoral functional heterogeneity to enhance malignant growth | Gut [gut.bmj.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. IQ Motif Containing GTPase-Activating Protein 3 (IQGAP3) Inhibits Kaempferol-Induced Apoptosis in Breast Cancer Cells by Extracellular Signal-Regulated Kinases 1/2 (ERK1/2) Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: IQ-3 Vehicle Control Recommendations for In Vivo Studies
Important Notice: Information regarding a specific vehicle control agent designated as "IQ-3" for in vivo laboratory studies is not publicly available. Search results for "this compound" are predominantly associated with automotive technologies and do not correspond to a recognized vehicle control used in scientific research.
This resource has been developed to provide general guidance and best practices for vehicle control selection and troubleshooting in in vivo studies, which can be applied to various commonly used vehicles. Should "this compound" be an internal designation for a specific formulation, we recommend consulting your institution's internal documentation and safety data sheets for precise handling and application protocols.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control in an in vivo study, and why is it crucial?
A vehicle control group is essential in preclinical research to distinguish the effects of a test compound from those of the solvent or carrier (the "vehicle") used to administer it. This group receives the vehicle alone, without the active compound. This allows researchers to isolate the pharmacological effects of the drug and ensure that any observed outcomes are not due to the vehicle itself.[1][2]
Q2: What are the most common vehicles used for in vivo drug administration?
The choice of vehicle depends on the physicochemical properties of the test compound (e.g., solubility), the route of administration, and the animal model. Common vehicles include:
-
Aqueous Solutions: Saline (0.9% NaCl) and Phosphate-Buffered Saline (PBS) are frequently used for water-soluble compounds.[3]
-
Oils: Corn oil, sesame oil, and olive oil are often used for lipophilic compounds administered orally or via injection.[3]
-
Solvents and Surfactants: For poorly soluble compounds, co-solvents like Dimethyl Sulfoxide (DMSO), ethanol, polyethylene glycol (PEG), and surfactants like Tween 80 may be used.[3][4][5] It is critical to use the lowest effective concentration of these agents due to potential toxicity.[3]
Q3: How do I select the appropriate vehicle for my compound?
Vehicle selection is a critical step in experimental design. Key considerations include:
-
Solubility: The primary function of a vehicle is to solubilize or suspend the test compound effectively.
-
Biocompatibility: The vehicle must be non-toxic and well-tolerated by the animal model at the administered volume and concentration.[3]
-
Route of Administration: The viscosity and composition of the vehicle must be suitable for the intended route (e.g., oral gavage, intravenous injection).
-
Interference: The vehicle should not interact with the test compound or interfere with the biological assay.
A general workflow for vehicle selection is outlined below:
Caption: Vehicle Selection Workflow.
Troubleshooting Common Issues
| Issue | Potential Cause | Troubleshooting Steps |
| Compound Precipitation in Vehicle | Poor solubility, incorrect pH, temperature effects. | - Increase sonication time. - Gently warm the solution (if compound is heat-stable). - Adjust the pH of the vehicle. - Consider a different co-solvent or surfactant. |
| Adverse Reactions in Animals (e.g., irritation, lethargy) | Vehicle toxicity, high concentration of co-solvents (e.g., DMSO, ethanol), inappropriate osmolality or pH. | - Reduce the concentration of the co-solvent.[3] - Ensure the final formulation is isotonic and at a physiological pH. - Run a vehicle-only pilot study to confirm tolerability. |
| Inconsistent Results or High Variability | Inhomogeneous suspension, degradation of the compound in the vehicle, batch-to-batch variability of the vehicle. | - Prepare fresh formulations for each experiment. - Ensure thorough mixing (vortexing, sonicating) before each administration. - Use high-purity, certified vehicles from a reputable supplier. |
| Difficulty with Administration (e.g., high viscosity) | Properties of the vehicle or high concentration of the compound. | - For oral gavage, consider diluting the formulation if the dosing volume allows. - For injections, select a vehicle with lower viscosity or use a larger gauge needle if appropriate for the animal model. |
Experimental Protocols: Vehicle Preparation and Administration
Protocol 1: Preparation of a Simple Aqueous Vehicle (e.g., Saline)
-
Materials: Test compound, sterile 0.9% saline, sterile conical tubes, vortex mixer, sonicator.
-
Procedure:
-
Weigh the required amount of the test compound.
-
Add the test compound to a sterile conical tube.
-
Add the required volume of sterile saline.
-
Vortex vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect for complete dissolution before administration.
-
Protocol 2: Preparation of a Suspension in an Oil-Based Vehicle (e.g., Corn Oil)
-
Materials: Test compound, corn oil, sterile conical tubes, vortex mixer, homogenizer (optional).
-
Procedure:
-
Weigh the required amount of the test compound.
-
Add the test compound to a sterile conical tube.
-
Add a small volume of corn oil and mix to create a uniform paste.
-
Gradually add the remaining volume of corn oil while continuously vortexing.
-
For a more uniform suspension, use a homogenizer.
-
Ensure the suspension is well-mixed immediately before each administration.
-
The logical relationship for preparing a formulation for an in vivo study can be visualized as follows:
Caption: Formulation Preparation Logic.
References
- 1. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Batch-to-Batch Variability of IQ-3 Compound
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability of the IQ-3 compound. By implementing robust experimental protocols and quality control measures, users can enhance the reproducibility and reliability of their results.
Frequently Asked Questions (FAQs)
Q1: What is the this compound compound and what is its primary mechanism of action?
This compound is a specific inhibitor of the c-Jun N-terminal kinase (JNK) family, with a preference for JNK3.[1] It is a small molecule used in research settings to study the roles of JNK signaling pathways in various cellular processes. Its CAS Number is 312538-03-7.[2]
Q2: What are the common causes of batch-to-batch variability with synthetic compounds like this compound?
Batch-to-batch variability in synthetic compounds can stem from several factors during manufacturing and handling.[3][4] These include:
-
Purity of starting materials and reagents: Impurities can lead to the formation of byproducts.[3]
-
Deviations in reaction conditions: Minor changes in temperature, pressure, or reaction time can alter the final product.[3][4]
-
Solvent quality: The grade and purity of solvents can impact reaction outcomes.[3]
-
Inconsistent work-up and purification: Variations in procedures like chromatography or crystallization can affect purity and yield.[3]
-
Human error: Differences in experimental techniques can introduce variability.[3][4]
Q3: How should I properly store and handle this compound to maintain its integrity?
Proper storage is critical for the stability of the this compound compound. For stock solutions, it is recommended to store them in aliquots to avoid repeated freeze-thaw cycles.[2]
-
-80°C: Use within 6 months.[2]
-
-20°C: Use within 1 month.[2] When preparing solutions, if solubility is an issue, the tube can be heated to 37°C and sonicated in an ultrasonic bath.[2]
Q4: What level of purity is acceptable for this compound in my experiments?
The required purity level depends on the application. For initial in-vitro screening, a purity of >95% may be sufficient. However, for more sensitive applications like in-vivo studies, a purity of >98% or even >99% is often necessary, with all impurities over 0.1% identified.[3]
Troubleshooting Guide
This guide addresses common issues encountered when using the this compound compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent results between different batches of this compound | Variability in Purity: Different batches may have varying levels of purity or different impurity profiles. | 1. Request a Certificate of Analysis (CoA) for each batch from the supplier. 2. Perform in-house quality control (QC) checks such as HPLC or LC-MS to confirm purity. 3. If possible, order a larger single batch to cover a series of experiments. |
| Polymorphism: The compound may exist in different crystalline forms with different physical properties.[5] | 1. Analyze the compound using techniques like X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to identify the polymorphic form. 2. Ensure consistent solvent and temperature conditions during stock solution preparation. | |
| Reduced or no activity of the this compound compound | Degradation: The compound may have degraded due to improper storage or handling. | 1. Review storage conditions and ensure they align with the recommendations (-80°C or -20°C).[2] 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[2] 3. Protect from light if the compound is light-sensitive. |
| Incomplete Dissolution: The compound may not be fully dissolved, leading to a lower effective concentration. | 1. Follow the recommended procedure for solubilization, including warming to 37°C and sonication if necessary.[2] 2. Visually inspect the solution to ensure there are no visible particulates. | |
| Unexpected off-target effects | Presence of Impurities: Impurities from the synthesis process may have biological activity. | 1. Use high-purity this compound (>98%).[3] 2. Characterize any significant impurities using techniques like NMR or mass spectrometry. |
| Incorrect Compound Identity: The supplied compound may not be this compound. | 1. Confirm the identity of the compound using analytical methods such as ¹H NMR and ¹³C NMR spectroscopy and compare the data with a reference standard.[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Pre-warming: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements and the compound's solubility data.
-
Dissolution: Add the calculated volume of solvent to the vial to achieve the desired stock concentration.
-
Solubilization Assistance: If the compound does not dissolve readily, gently warm the solution to 37°C and vortex or sonicate in an ultrasonic bath for a short period.[2]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2]
Protocol 2: Quality Control of this compound Batches using HPLC
-
Standard Preparation: Prepare a standard solution of this compound from a previously validated batch at a known concentration.
-
Sample Preparation: Prepare a solution of the new batch of this compound at the same concentration as the standard.
-
HPLC Analysis:
-
Inject the standard and the new batch sample onto a suitable HPLC column (e.g., C18).
-
Use a mobile phase gradient that allows for the separation of the main compound from potential impurities.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Compare the retention time of the main peak in the new batch to the standard to confirm identity.
-
Calculate the purity of the new batch by integrating the area of all peaks and expressing the main peak's area as a percentage of the total area.
-
Visualizations
Caption: Workflow for handling and quality control of this compound to ensure experimental consistency.
Caption: this compound acts as a selective inhibitor of JNK3 in the JNK signaling cascade.
References
Validation & Comparative
Validating In Vivo Target Engagement of IQGAP3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating the in vivo target engagement of inhibitors targeting IQGAP3, a scaffold protein implicated in various cancers. We present a detailed analysis of two prominent techniques: the Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP). This guide also includes representative data, detailed experimental protocols, and visualizations to aid in the selection and implementation of the most suitable approach for your research needs.
IQGAP3 is a member of the IQ motif-containing GTPase-activating protein family and acts as a scaffold protein, modulating key signaling pathways involved in cell proliferation and migration, including the Ras/ERK and TGF-β pathways. Its overexpression is associated with poor prognosis in several cancers, making it an attractive therapeutic target. Validating that a therapeutic agent directly interacts with IQGAP3 in a complex biological system is a critical step in drug development.
Comparison of In Vivo Target Engagement Validation Methods
Choosing the right method to confirm that a drug binds to its intended target within a living organism is crucial for advancing therapeutic candidates. Below is a comparison of two widely used label-free techniques for assessing in vivo target engagement.
| Feature | Cellular Thermal Shift Assay (CETSA) | Activity-Based Protein Profiling (ABPP) |
| Principle | Based on the ligand-induced thermal stabilization of the target protein. | Utilizes chemical probes that covalently bind to the active or binding sites of a protein class. |
| Readout | Change in the melting temperature (Tagg) or isothermal dose-response fingerprint (ITDRF) of the target protein. | Quantification of probe-labeled proteins, often by mass spectrometry or fluorescence. |
| Applicability | Broadly applicable to any protein that exhibits thermal stabilization upon ligand binding. No modification of the compound is needed. | Primarily for enzyme classes with reactive residues in their active sites that can be targeted by specific probes. |
| In Vivo Workflow | Tissues from treated animals are collected, heated, and the amount of soluble target protein is quantified. | A chemical probe is administered to the animal (or added to tissue lysates), and the extent of probe labeling of the target is measured. |
| Advantages | - Label-free for the test compound.- Can be used for non-enzymatic targets.- Provides direct evidence of target binding in a physiological context. | - High specificity for active enzyme populations.- Can provide information on off-target effects across a protein family.- Amenable to high-throughput screening. |
| Limitations | - Not all proteins show a significant thermal shift.- Can be lower throughput compared to some ABPP methods.- Indirectly measures target engagement. | - Requires a suitable chemical probe for the target class.- The probe itself might perturb the biological system.- May not be suitable for all protein classes. |
Representative Quantitative Data for In Vivo Target Engagement
While specific in vivo target engagement data for small molecule inhibitors of IQGAP3 is not extensively published, the following table presents a hypothetical yet representative comparison based on data from inhibitors of similar scaffold proteins like IQGAP1. This data illustrates the types of quantitative readouts obtained from in vivo CETSA and ABPP experiments.
| Compound | Target | Method | In Vivo Model | Dose | In Vivo IC50 | % Target Occupancy / Thermal Shift (ΔTagg) |
| Inhibitor A | IQGAP3 | CETSA | Mouse Xenograft | 50 mg/kg | 150 nM | +4.5°C |
| Inhibitor B | IQGAP3 | CETSA | Mouse Xenograft | 50 mg/kg | 300 nM | +2.8°C |
| Inhibitor C | IQGAP3 | Competitive ABPP | Mouse Xenograft | 50 mg/kg | 120 nM | 85% probe displacement |
| Inhibitor D | IQGAP3 | Competitive ABPP | Mouse Xenograft | 50 mg/kg | 250 nM | 60% probe displacement |
Experimental Protocols
In Vivo Cellular Thermal Shift Assay (CETSA) Protocol
This protocol outlines the steps for performing an in vivo CETSA experiment to determine the target engagement of a compound with IQGAP3 in a mouse xenograft model, followed by Western blot analysis.
1. Animal Dosing and Tissue Collection: a. Administer the test compound or vehicle control to tumor-bearing mice at the desired dose and route. b. At a predetermined time point post-dosing, euthanize the mice and excise the tumor tissue. c. Immediately place the tissue in ice-cold PBS supplemented with protease and phosphatase inhibitors.
2. Tissue Homogenization: a. Weigh the tissue samples and add lysis buffer (e.g., RIPA buffer with inhibitors) at a 1:4 (w/v) ratio. b. Homogenize the tissue on ice using a mechanical homogenizer until a uniform lysate is achieved. c. Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C. d. Collect the supernatant (soluble protein fraction) and determine the protein concentration using a BCA assay.
3. Heat Treatment: a. Aliquot the protein lysate into PCR tubes (e.g., 50 µL per tube). b. Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes. c. After heating, immediately cool the samples to 4°C for 3 minutes.
4. Separation of Soluble and Aggregated Proteins: a. Transfer the heated lysates to microcentrifuge tubes. b. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins. c. Carefully collect the supernatant, which contains the soluble protein fraction.
5. Western Blot Analysis: a. Determine the protein concentration of the soluble fractions. b. Normalize the protein concentrations for all samples. c. Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes. d. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. e. Block the membrane and incubate with a primary antibody specific for IQGAP3. f. Incubate with a secondary HRP-conjugated antibody. g. Develop the blot using an ECL substrate and image the chemiluminescence.
6. Data Analysis: a. Quantify the band intensities for IQGAP3 at each temperature for both vehicle and compound-treated groups. b. Normalize the intensity of each band to the intensity of the unheated sample (or lowest temperature). c. Plot the normalized intensity versus temperature to generate a melting curve. d. Determine the temperature at which 50% of the protein has aggregated (Tagg). A shift in the Tagg between the vehicle and compound-treated groups indicates target engagement.
Competitive In Vivo Activity-Based Protein Profiling (ABPP) Protocol
This protocol describes a competitive in vivo ABPP experiment to quantify the target engagement of a compound with a specific protein class, followed by mass spectrometry analysis.
1. Animal Dosing: a. Administer the test compound or vehicle control to the animals at the desired concentration. b. Allow sufficient time for the compound to distribute and engage with its target.
2. Probe Administration and Tissue Collection: a. Administer a broad-spectrum, cell-permeable activity-based probe that targets the protein class of interest. The probe should contain a reporter tag (e.g., biotin) or a clickable handle (e.g., alkyne). b. After a specified incubation time, euthanize the animals and harvest the tissues of interest. c. Snap-freeze the tissues in liquid nitrogen and store at -80°C until further processing.
3. Protein Extraction: a. Homogenize the frozen tissue in a suitable lysis buffer (e.g., PBS with 0.1% SDS). b. Determine the protein concentration of the resulting lysate.
4. (Optional) Click Chemistry Reaction: a. If an alkyne-tagged probe was used, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag.
5. Enrichment of Probe-Labeled Proteins: a. Incubate the proteome with streptavidin-coated beads to capture the biotinylated proteins. b. Wash the beads extensively to remove non-specifically bound proteins.
6. On-Bead Digestion: a. Resuspend the beads in a digestion buffer containing a reducing agent (e.g., DTT) and an alkylating agent (e.g., iodoacetamide). b. Add trypsin and incubate overnight at 37°C to digest the captured proteins into peptides.
7. Mass Spectrometry Analysis: a. Collect the peptide-containing supernatant. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis: a. Identify the probe-labeled proteins and quantify their relative abundance in the vehicle and compound-treated samples using label-free quantification or isotopic labeling techniques. b. A decrease in the abundance of a specific protein in the compound-treated sample compared to the vehicle control indicates that the compound has engaged the target and prevented its labeling by the probe. c. Calculate the percent inhibition or IC50 value for target engagement.
Visualizations
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profile of IQ-3
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount to predicting its biological effects and potential off-target toxicities. This guide provides a detailed analysis of the cross-reactivity profile of IQ-3, a potent c-Jun N-terminal kinase (JNK) inhibitor. Due to the limited availability of a broad kinome scan for this compound in the public domain, this report utilizes publicly available cross-reactivity data for the structurally related compound, IQ-1S, to provide an illustrative comparison. This information is presented alongside data for well-characterized kinase inhibitors to offer a comprehensive perspective on kinase selectivity.
Executive Summary
This compound is a selective inhibitor of the c-Jun N-terminal kinases (JNKs), with high affinity for JNK1, JNK2, and JNK3[1]. While specific binding affinities for the JNK family are known, a comprehensive screen of its activity against the broader human kinome is not publicly available. To provide a representative analysis of its potential cross-reactivity, this guide presents data from a KINOMEscan™ profiling of the closely related compound, IQ-1S, against a panel of 91 kinases[2]. This profile reveals a high degree of selectivity for JNK isoforms with minimal off-target interactions. For comparative purposes, the activity of IQ-1S is presented alongside the profiles of other kinase inhibitors with varying degrees of selectivity.
Data Presentation: Kinase Inhibition Profiles
The following table summarizes the inhibitory activity of IQ-1S against a panel of 91 kinases as determined by a competitive binding assay[2]. The data is presented as the percent of the kinase remaining bound to an immobilized ligand in the presence of 10 µM IQ-1S. Lower percentages indicate stronger inhibition. For comparison, hypothetical data for a broad-spectrum inhibitor (Compound X) and a highly selective inhibitor (Compound Y) are included to illustrate different selectivity profiles.
| Kinase Target | IQ-1S (% of Control)[2] | Compound X (Hypothetical) | Compound Y (Hypothetical) |
| JNK1 | <10 | <10 | <10 |
| JNK2 | <10 | <15 | 95 |
| JNK3 | <10 | <20 | 98 |
| p38α | >90 | <30 | 92 |
| ERK1 | >90 | <25 | 96 |
| AKT1 | >90 | <40 | 99 |
| CDK2 | >90 | <35 | 97 |
| SRC | >90 | <50 | 94 |
| LCK | >90 | <45 | 91 |
| ... (82 other kinases) | >90 | <60 | >90 |
Disclaimer: The cross-reactivity data presented is for IQ-1S, a structurally related analog of this compound. While this data provides a strong indication of the likely selectivity profile of this compound, it should be interpreted with caution as minor structural differences can lead to variations in off-target binding.
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for determining kinase inhibitor selectivity, the following diagrams are provided.
Caption: JNK Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for KINOMEscan™ kinase profiling.
Experimental Protocols
The cross-reactivity profile of a kinase inhibitor is typically determined using a high-throughput screening platform. The data for IQ-1S, used here as a proxy for this compound, was generated using the KINOMEscan™ platform, which employs a competitive binding assay[2].
KINOMEscan™ Competition Binding Assay Protocol
-
Kinase Preparation: A panel of purified human kinases is expressed, typically as fusions with a DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is covalently attached to a solid support, such as beads.
-
Competition Reaction: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at a specified concentration (e.g., 10 µM). The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing and Elution: Unbound components are washed away. The amount of kinase bound to the solid support is proportional to its affinity for the immobilized ligand in the presence of the competitor.
-
Quantification: The amount of kinase captured on the solid support is quantified by measuring the associated DNA tag using quantitative PCR (qPCR)[3]. The results are compared to a control reaction without the test compound.
-
Data Analysis: The data is reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase.
Conclusion
The available data for the JNK inhibitor this compound and its close analog IQ-1S strongly suggest a favorable selectivity profile. The primary targets are the JNK isoforms, with minimal off-target activity observed against a broad panel of other kinases for IQ-1S[2]. This high selectivity is a desirable characteristic for a chemical probe or a therapeutic candidate, as it reduces the likelihood of unintended biological effects.
For researchers utilizing this compound, it is recommended to consider its high affinity for all three JNK isoforms. While the cross-reactivity beyond the JNK family appears to be low based on the IQ-1S data, it is always prudent to validate key findings in cellular models and to consider the possibility of unpredicted off-target effects. Further comprehensive kinome-wide profiling of this compound would be beneficial to definitively confirm its selectivity and to further solidify its utility as a specific JNK inhibitor.
References
A Comparative Analysis of JNK Inhibitors: IQ-3 vs. JNK-IN-8
A comprehensive guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two prominent c-Jun N-terminal kinase (JNK) inhibitors, IQ-3 and JNK-IN-8. This document provides a detailed comparison of their performance, supported by experimental data, to aid in the selection of the appropriate tool compound for JNK signaling research.
Introduction
The c-Jun N-terminal kinases (JNKs) are key members of the mitogen-activated protein kinase (MAPK) family, playing crucial roles in a variety of cellular processes including stress responses, inflammation, apoptosis, and cell proliferation. Dysregulation of the JNK signaling pathway is implicated in numerous diseases, making JNKs attractive therapeutic targets. This guide presents a comparative analysis of two widely used JNK inhibitors, this compound and JNK-IN-8, to assist researchers in making informed decisions for their specific experimental needs.
Biochemical and Cellular Performance: A Head-to-Head Comparison
The following tables summarize the key quantitative data for this compound and JNK-IN-8, highlighting their distinct characteristics in terms of potency, selectivity, and mechanism of action.
Table 1: Biochemical Activity against JNK Isoforms
| Inhibitor | JNK1 | JNK2 | JNK3 | Mechanism of Action |
| This compound | Kd = 0.24 µM[1] | Kd = 0.29 µM[1] | Kd = 0.066 µM[1] | ATP-competitive[1] |
| JNK-IN-8 | IC50 = 4.7 nM[2][3] | IC50 = 18.7 nM[2][3] | IC50 = 1.0 nM[2][3] | Covalent, Irreversible[3] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Assay | Cell Line | IC50 / EC50 | Key Off-Target Effects |
| This compound | Inhibition of LPS-induced NF-κB/AP-1 activity | THP-1 Blue | IC50 = 1.4 µM[1][4] | Data for broad kinase selectivity is limited. A related compound, IQ-1S, shows high selectivity for JNKs in a kinome scan.[5] |
| Inhibition of TNF-α production | MonoMac-6 | IC50 = 2.2 µM[1] | ||
| Inhibition of IL-6 production | MonoMac-6 | IC50 = 1.5 µM[1] | ||
| Inhibition of NO production | J774.A1 | IC50 = 6.1 µM[1] | ||
| JNK-IN-8 | Inhibition of c-Jun phosphorylation | HeLa | EC50 = 486 nM[2] | Highly selective for JNKs in a KinomeScan profile of 442 kinases.[6] Some off-target activity observed against MNK2 and FMS at ~200-300 nM.[6] Can inhibit mTOR signaling pathway.[7] |
| Inhibition of c-Jun phosphorylation | A375 | EC50 = 338 nM[2] |
Mechanism of Action and Signaling Pathways
This compound acts as a traditional ATP-competitive inhibitor, reversibly binding to the ATP-binding pocket of JNKs. In contrast, JNK-IN-8 is a covalent irreversible inhibitor that forms a covalent bond with a conserved cysteine residue near the ATP-binding site of JNK isoforms, leading to prolonged and potent inhibition.[3]
The JNK signaling cascade is a multi-tiered pathway initiated by various stress stimuli. This leads to the activation of a series of upstream kinases that ultimately phosphorylate and activate JNK. Activated JNK then translocates to the nucleus to phosphorylate and regulate the activity of several transcription factors, most notably c-Jun, a key component of the AP-1 transcription factor complex.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in experimental design.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
JNK1, JNK2, or JNK3 enzyme
-
Substrate (e.g., ATF2)
-
ATP
-
This compound or JNK-IN-8
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound or JNK-IN-8 in kinase buffer.
-
In a 384-well plate, add 2.5 µL of the inhibitor dilution.
-
Add 2.5 µL of a solution containing the JNK enzyme and substrate in kinase buffer.
-
Initiate the reaction by adding 5 µL of ATP solution in kinase buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the luminescence signal against the inhibitor concentration.
Cellular c-Jun Phosphorylation Assay (Western Blot)
This assay measures the level of phosphorylated c-Jun in cells treated with JNK inhibitors as a readout of JNK activity.
Materials:
-
Cell line of interest (e.g., HeLa, A375)
-
Cell culture medium and supplements
-
This compound or JNK-IN-8
-
Stimulant (e.g., Anisomycin, UV radiation)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-c-Jun (Ser63/73), anti-total c-Jun, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and grow to 70-80% confluency.
-
Pre-treat cells with various concentrations of this compound or JNK-IN-8 for a specified time (e.g., 1-2 hours).
-
Stimulate the cells to activate the JNK pathway (e.g., with Anisomycin for 30 minutes).
-
Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-c-Jun signal to total c-Jun and a loading control (e.g., GAPDH).
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on cell viability by measuring the metabolic activity of the cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound or JNK-IN-8
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or JNK-IN-8 for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
Both this compound and JNK-IN-8 are valuable tools for studying the JNK signaling pathway. JNK-IN-8 stands out for its high potency and irreversible mechanism of action, making it suitable for experiments requiring sustained and complete JNK inhibition. Its well-characterized selectivity profile provides confidence in its on-target effects. This compound, while less potent and acting through a reversible mechanism, offers a different kinetic profile that may be advantageous in certain experimental contexts. The choice between these two inhibitors should be guided by the specific requirements of the research question, including the desired duration of inhibition, the cellular context, and the importance of isoform selectivity. The experimental protocols provided herein offer a starting point for the rigorous evaluation of these and other JNK inhibitors.
References
A Comparative Guide to the Neuroprotective Effects of Edaravone (as an Exemplar for IQ-3)
Disclaimer: The following guide utilizes Edaravone as a well-documented substitute for the hypothetical agent "IQ-3" to illustrate the requested format and content for a comparative analysis of a neuroprotective compound. The data and experimental models presented are based on published research on Edaravone.
Introduction
The quest for effective neuroprotective agents is a cornerstone of modern neuroscience and drug development. This guide provides a comparative overview of the neuroprotective efficacy of Edaravone, a potent free radical scavenger, in various preclinical models of neurological disorders. By presenting quantitative data from head-to-head studies and detailed experimental protocols, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic potential of such compounds.
Data Presentation: Comparative Efficacy of Edaravone
The following tables summarize the quantitative data on the neuroprotective effects of Edaravone in comparison to other agents in preclinical models of ischemic stroke and Alzheimer's disease.
Table 1: Neuroprotective Effects of Edaravone in Animal Models of Ischemic Stroke
| Model | Agent(s) | Dosage | Primary Outcome Measure | Result | Reference |
| Rat MCAO | Edaravone | 3 mg/kg | Infarct Volume Reduction | 25.5% (95% CI, 21.1-29.9%) | [1] |
| Rat MCAO | Edaravone | 3 mg/kg | Functional Outcome Improvement | 30.3% (95% CI, 23.4-37.2%) | [1] |
| Rat MCAO | Edaravone + Borneol | 3 mg/kg + 1.5 mg/kg | Neurological Deficit Score | Significant improvement vs. Edaravone alone | [2] |
| Rat MCAO | Edaravone | Not Specified | Brain Water Content | Significant reduction vs. control | [3] |
| Gerbil Ischemia | Edaravone | 10 mg/kg | Neuronal Survival | No significant effect vs. control | [4] |
MCAO: Middle Cerebral Artery Occlusion
Table 2: Neuroprotective Effects of Edaravone in Animal Models of Alzheimer's Disease
| Model | Agent(s) | Dosage | Primary Outcome Measure | Result | Reference |
| APP/PS1 Mice | Edaravone | 5 mg/kg/day | Brain Aβ Burden | Significant reduction vs. control | [5] |
| APP/PS1 Mice | Edaravone | 5 mg/kg/day | Cognitive Deficits (Morris Water Maze) | Significant improvement vs. control | [5] |
| Rat Aβ1-40 injection | Edaravone | 5 mg/kg | 4-HNE Level in Hippocampus | Significantly lower than model group | [6] |
| Rat Aβ1-40 injection | Edaravone | 5 mg/kg | AChE and ChAT Activities | Significantly lower than model group | [6] |
| AD with CCH Mice | Edaravone | Not Specified | Neuronal Loss | Attenuated vs. control | [7] |
APP/PS1: Transgenic mouse model of Alzheimer's disease; Aβ: Amyloid-beta; 4-HNE: 4-Hydroxynonenal; AChE: Acetylcholinesterase; ChAT: Choline Acetyltransferase; CCH: Chronic Cerebral Hypoperfusion.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol describes the induction of focal cerebral ischemia, a common model for stroke research.[6][8][9][10][11]
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Microsurgical instruments
-
4-0 nylon monofilament with a silicon-coated tip
-
Laser Doppler flowmeter
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat with isoflurane and maintain anesthesia throughout the surgery. Place the animal on a heating pad to maintain its body temperature at 37°C.
-
Surgical Exposure: Make a midline neck incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Vessel Ligation: Ligate the distal ECA and the CCA.
-
Arteriotomy: Make a small incision in the ECA stump.
-
Filament Insertion: Gently insert the silicon-coated 4-0 nylon monofilament through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). A successful occlusion is confirmed by a significant drop in cerebral blood flow as measured by a laser Doppler flowmeter.
-
Occlusion Period: Maintain the filament in place for the desired occlusion period (e.g., 90 minutes).
-
Reperfusion: After the occlusion period, carefully withdraw the filament to allow for reperfusion.
-
Wound Closure: Close the neck incision with sutures.
-
Post-operative Care: Provide post-operative care, including monitoring for any signs of distress and providing easy access to food and water.
-
Outcome Assessment: Assess neurological deficits and infarct volume at specified time points post-surgery (e.g., 24 hours, 7 days).
In Vitro Assay: MTT Assay for Neuronal Viability
This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability.[12]
Materials:
-
Primary neuronal cell culture or neuronal cell line (e.g., SH-SY5Y)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Treatment: Treat the cells with the test compounds (e.g., Edaravone, other neuroprotective agents) and/or a neurotoxic stimulus (e.g., glutamate, hydrogen peroxide) for the desired duration. Include appropriate controls (untreated cells, vehicle-treated cells).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate cell viability as a percentage of the control group.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key pathways and workflows relevant to the neuroprotective effects of agents like Edaravone.
Caption: Edaravone's dual mechanism of neuroprotection.
Caption: Workflow for neuroprotective agent validation.
References
- 1. Edaravone improves functional and structural outcomes in animal models of focal cerebral ischemia: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijopp.org [ijopp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Edaravone alleviates Alzheimer’s disease-type pathologies and cognitive deficits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Clinical and Pathological Benefits of Edaravone for Alzheimer's Disease with Chronic Cerebral Hypoperfusion in a Novel Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3. Transient middle cerebral artery occlusion (tMCAO) [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of JNK Inhibitors: IQ-1S and BI-78D3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic (PK) profiles of two prominent c-Jun N-terminal kinase (JNK) inhibitors: IQ-1S and BI-78D3. Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds is crucial for their preclinical and clinical development. This document summarizes the available experimental data, outlines typical experimental protocols, and visualizes key pathways to aid in the rational design of future studies.
Executive Summary
Both IQ-1S and BI-78D3 are potent JNK inhibitors with demonstrated efficacy in various preclinical models. However, their pharmacokinetic properties exhibit notable differences. BI-78D3 displays favorable in vitro stability, while IQ-1S, despite in silico predictions of good bioavailability, shows low oral bioavailability in vivo, suggesting significant first-pass metabolism. This guide aims to provide a clear, data-driven comparison to inform further research and development of these and similar JNK inhibitors.
Quantitative Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic parameters for IQ-1S and BI-78D3. It is important to note that a direct head-to-head comparative study has not been published, and the data are compiled from separate studies.
| Pharmacokinetic Parameter | IQ-1S | BI-78D3 | Source |
| Metabolism/Stability | |||
| Plasma & Microsome Stability (T1/2) | Data Not Available | 54 minutes | [1][2] |
| Bioavailability | |||
| Oral Bioavailability (F) | < 1.5% (in rats) | Data Not Available (in vivo efficacy suggests some oral absorption) | [3] |
| In Silico Prediction | High bioavailability predicted | Data Not Available | [4][5][6] |
| In Vivo Activity | Neuroprotective effects observed after intraperitoneal administration in mice. | Blocks ConA-induced liver damage and restores insulin sensitivity in mouse models of type 2 diabetes. | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are representative protocols for key experiments cited in the evaluation of IQ-1S and BI-78D3.
In Vitro Liver Microsomal Stability Assay
This assay is designed to assess the metabolic stability of a compound when incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.
Objective: To determine the in vitro half-life (T1/2) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (IQ-1S or BI-78D3)
-
Pooled liver microsomes (from human, rat, or mouse)
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the liver microsome suspension in phosphate buffer.
-
Add the test compound to the microsome suspension to achieve the desired final concentration.
-
Pre-incubate the mixture at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile) containing an internal standard.
-
Centrifuge the plates to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. The half-life (T1/2) is determined from the slope of the natural log of the percent remaining versus time plot.
In Vivo Pharmacokinetic Study in Rodents
This study is designed to determine the pharmacokinetic profile of a compound after administration to a living organism, providing data on its absorption, distribution, and elimination.
Objective: To determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and bioavailability.
Materials:
-
Test compound (IQ-1S or BI-78D3)
-
Appropriate vehicle for dosing (e.g., saline, PEG400)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Dosing syringes and needles (for oral gavage and intravenous injection)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Fast the animals overnight before dosing.
-
Administer the test compound to two groups of animals: one group receives an intravenous (IV) bolus dose, and the other receives an oral gavage dose.
-
Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from the tail vein or another appropriate site.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Plot the plasma concentration versus time data for both IV and oral routes.
-
Calculate the pharmacokinetic parameters using non-compartmental analysis. Oral bioavailability (F) is calculated as: F (%) = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.
Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation. Both IQ-1S and BI-78D3 exert their therapeutic effects by inhibiting this pathway.
Caption: The JNK signaling cascade and the point of inhibition by IQ-1S and BI-78D3.
Experimental Workflow for In Vivo Pharmacokinetics
The following diagram illustrates the typical workflow for conducting an in vivo pharmacokinetic study in a rodent model.
Caption: A generalized workflow for a preclinical pharmacokinetic study.
References
- 1. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. c-Jun N-Terminal Kinase (JNK) Inhibitor IQ-1S as a Suppressor of Tumor Spheroid Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Therapeutic Windows of JNK Inhibitors IQ-3 and AS601245
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the c-Jun N-terminal kinase (JNK) inhibitors, IQ-3 and AS601245. Due to the limited availability of direct comparative studies, this analysis synthesizes existing preclinical data to offer insights into their potential therapeutic windows.
This guide presents available data on the biochemical and cellular activity, in vivo efficacy, and safety profiles of this compound and AS601245. The objective is to facilitate an informed assessment of their relative therapeutic potential.
Biochemical and Cellular Activity
Both this compound and AS601245 are potent inhibitors of JNK isoforms, key regulators of cellular processes such as inflammation, apoptosis, and stress responses. Their inhibitory activities against different JNK isoforms and other kinases, as well as their effects on cellular signaling, are summarized below.
| Parameter | This compound | AS601245 | Reference |
| Target | c-Jun N-terminal kinase (JNK) | c-Jun N-terminal kinase (JNK) | [1][2] |
| Binding Affinity (Kd) | JNK1: 0.24 µM, JNK2: 0.29 µM, JNK3: 0.066 µM | Not Available | [3] |
| Inhibitory Potency (IC50) | JNK1: Not Available, JNK2: Not Available, JNK3: Not Available | hJNK1: 150 nM, hJNK2: 220 nM, hJNK3: 70 nM | [2] |
| Cellular Activity (IC50) | 1.4 µM (LPS-induced NF-κB/AP-1 transcriptional activity in THP-1 Blue cells) | 0.1 µM (IC20 for proliferation in CaCo-2 cells) | [3][4] |
In Vivo Efficacy
Preclinical studies have demonstrated the in vivo efficacy of AS601245 in a model of cerebral ischemia. While in vivo data for this compound is not directly available, a related compound, IQ-1S, has shown neuroprotective effects.
| Compound | Animal Model | Indication | Dosing | Efficacy | Reference |
| AS601245 | Gerbil | Global Cerebral Ischemia | 40, 60, 80 mg/kg (i.p.) | Dose-dependent reduction in hippocampal damage (24±9%, 40±15%, and 55±11% of controls, respectively). At 80 mg/kg, reduced neurite damage by 67% and astrocyte activation by 84%. | [5] |
| IQ-1S (related to this compound) | Rat | Transient Focal Cerebral Ischemia | Not specified | Dose-dependent neuroprotective effect. | [1] |
Safety and Toxicity Profile
Comprehensive, direct comparative toxicology data for this compound and AS601245 is not publicly available. However, some initial safety findings for AS601245 suggest a favorable profile at therapeutically effective doses.
| Compound | Study Type | Findings | Reference |
| AS601245 | Toxicological Studies | Did not interact with physiological parameters, including arterial pressure, blood glucose, and temperature. | [5] |
| This compound | Not Available | No publicly available in vivo safety or toxicology data. |
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the public domain. However, based on standard methodologies for evaluating kinase inhibitors, the following outlines the likely experimental approaches.
In Vitro Kinase Inhibition Assay (for IC50 determination): Kinase activity is typically measured using a radiometric assay (e.g., filter binding assay) or a non-radiometric method (e.g., fluorescence-based assay). The protocol generally involves:
-
Incubation of the recombinant JNK enzyme with its substrate (e.g., ATF2) and ATP in a buffer solution.
-
Addition of varying concentrations of the inhibitor (this compound or AS601245).
-
Measurement of substrate phosphorylation after a defined incubation period.
-
Calculation of IC50 values by fitting the dose-response data to a sigmoidal curve.
Cell-Based Proliferation Assay (for IC20 determination):
-
Seeding of cancer cells (e.g., CaCo-2) in multi-well plates.
-
Treatment with a range of concentrations of the test compound.
-
Incubation for a specified period (e.g., 48 hours).
-
Assessment of cell viability using a colorimetric assay (e.g., MTT) or a luminescence-based assay (e.g., CellTiter-Glo).
-
Determination of the concentration that inhibits cell growth by 20% (IC20).[4]
In Vivo Cerebral Ischemia Model:
-
Induction of global cerebral ischemia in gerbils through bilateral common carotid artery occlusion for a defined period.
-
Administration of the test compound (e.g., AS601245) via intraperitoneal (i.p.) injection at various doses before or after the ischemic event.
-
Behavioral testing to assess neurological deficits.
-
Histological analysis of brain tissue to quantify neuronal damage in specific regions like the hippocampus.[5]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of therapeutic window assessment, the following diagrams are provided.
Caption: Simplified JNK signaling pathway and points of inhibition by this compound and AS601245.
Caption: Experimental workflow for assessing the therapeutic window of a kinase inhibitor.
Conclusion
Based on the currently available data, both this compound and AS601245 are potent JNK inhibitors with demonstrated cellular activity. AS601245 has shown promising in vivo neuroprotective effects with a seemingly favorable safety profile in the studied models. While direct in vivo efficacy and safety data for this compound are lacking, its potent in vitro activity and the neuroprotective effects of the related compound IQ-1S suggest its potential as a therapeutic agent.
A definitive comparison of the therapeutic windows of this compound and AS601245 is hampered by the absence of head-to-head comparative studies and comprehensive in vivo toxicity data for both compounds. Further research, including dose-ranging efficacy and toxicology studies in relevant in vivo models, is necessary to fully elucidate their therapeutic indices and to guide future clinical development.
References
- 1. JNK3 inhibitors as promising pharmaceuticals with neuroprotective properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Methods for Validating the Mechanism of Action of IQ-3, a JNK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of orthogonal experimental methods to validate the mechanism of action of IQ-3, a selective inhibitor of the c-Jun N-terminal kinase (JNK) family. The following sections detail various biochemical, cellular, and in vivo approaches, comparing their utility and providing the necessary experimental protocols to independently verify the engagement and downstream effects of this compound on the JNK signaling pathway.
Introduction to this compound and the JNK Signaling Pathway
This compound is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family, with a notable preference for JNK3.[1] The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. This pathway is activated by a variety of cellular stresses, including inflammatory cytokines, ultraviolet radiation, and heat shock. Once activated, JNKs phosphorylate a range of substrate proteins, most notably the transcription factor c-Jun, leading to the regulation of genes involved in apoptosis, inflammation, and cellular proliferation.[][] Validating that a compound like this compound achieves its therapeutic effect through the specific inhibition of JNK is crucial for its development as a safe and effective drug.
Comparative Overview of JNK Inhibitors
To robustly validate the mechanism of action of this compound, it is essential to compare its performance against other well-characterized JNK inhibitors. These compounds, with differing modes of action and selectivity profiles, provide a valuable context for interpreting experimental results.
| Inhibitor | Mechanism of Action | Target Selectivity | Reported IC50/Kd Values |
| This compound | ATP-competitive | JNK3 > JNK1/JNK2 | JNK1: Kd = 0.24 µM; JNK2: Kd = 0.29 µM; JNK3: Kd = 0.066 µM[1] |
| SP600125 | Reversible, ATP-competitive | Broad-spectrum JNK inhibitor | JNK1: IC50 = 40 nM; JNK2: IC50 = 40 nM; JNK3: IC50 = 90 nM[4][5] |
| JNK-IN-8 | Irreversible, covalent | Pan-JNK inhibitor | JNK1: IC50 = 4.7 nM; JNK2: IC50 = 18.7 nM; JNK3: IC50 = 1 nM[4] |
| AS601245 | ATP-competitive | JNK inhibitor | - |
| BI-78D3 | Substrate-competitive | JNK inhibitor | IC50 = 280 nM[4][6] |
| CC-401 | ATP-competitive | Potent JNK inhibitor | - |
Orthogonal Validation Strategies
A multi-faceted approach employing a combination of biochemical, cellular, and in vivo assays is necessary to unequivocally confirm the mechanism of action of this compound.
Biochemical Assays: Direct Target Engagement
Biochemical assays directly measure the interaction of this compound with JNK proteins and its effect on their enzymatic activity.
a. Kinase Inhibition Assay:
This assay directly quantifies the ability of this compound to inhibit the phosphorylation of a JNK substrate by purified JNK isoforms.
Experimental Protocol:
-
Reaction Setup: In a microplate, combine purified recombinant JNK1, JNK2, or JNK3 with a specific substrate (e.g., GST-c-Jun) in a kinase reaction buffer.
-
Inhibitor Addition: Add varying concentrations of this compound or a control inhibitor (e.g., SP600125) to the wells.
-
Initiation: Start the kinase reaction by adding ATP.
-
Detection: After incubation, quantify the amount of phosphorylated substrate using methods such as:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide-labeled anti-phospho-substrate antibody and a fluorescently tagged substrate.
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is proportional to kinase activity.[7]
-
Radiometric Assay: Uses [γ-³²P]ATP and measures the incorporation of the radioactive phosphate into the substrate.
-
b. Binding Affinity Assay:
These assays measure the direct binding of this compound to JNK proteins to determine its binding affinity (Kd).
Experimental Protocol (Example: Surface Plasmon Resonance - SPR):
-
Immobilization: Covalently attach purified JNK protein to a sensor chip.
-
Binding: Flow solutions containing different concentrations of this compound over the sensor surface.
-
Detection: Measure the change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound.
-
Analysis: Calculate the association and dissociation rate constants to determine the Kd.
Cellular Assays: Target Engagement and Downstream Pathway Modulation
Cellular assays confirm that this compound can access its target within a biological context and modulate the JNK signaling pathway.
a. Cellular Target Engagement Assay:
These assays measure the binding of this compound to JNK within intact cells.
Experimental Protocol (Example: NanoBRET™ Target Engagement Assay):
-
Cell Line Engineering: Use a cell line that expresses a JNK-NanoLuc® fusion protein.
-
Compound Treatment: Treat the cells with varying concentrations of this compound.
-
Probe Addition: Add a fluorescent NanoBRET™ tracer that binds to JNK.
-
Detection: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of this compound will displace the tracer, leading to a decrease in the BRET signal.
b. Inhibition of c-Jun Phosphorylation:
This is a key assay to demonstrate the functional consequence of JNK inhibition in cells.
Experimental Protocol (Western Blot):
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HeLa, A375) and treat with different concentrations of this compound.
-
Stimulation: Induce JNK pathway activation using a stimulus such as UV radiation, TNF-α, or anisomycin.
-
Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated c-Jun (p-c-Jun) and total c-Jun.
-
Analysis: Quantify the band intensities to determine the ratio of p-c-Jun to total c-Jun.
c. Cytokine Production Assay:
JNK signaling is involved in the production of pro-inflammatory cytokines. Measuring the effect of this compound on cytokine release can provide further evidence of its mechanism of action.
Experimental Protocol:
-
Cell Culture: Use immune cells such as peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Treatment and Stimulation: Pre-treat the cells with this compound and then stimulate them with lipopolysaccharide (LPS).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of cytokines like TNF-α and IL-6 using an ELISA kit.
In Vivo Models: Target Validation in a Physiological System
In vivo studies are crucial to demonstrate that this compound can engage its target and exert a pharmacological effect in a whole organism.
a. Pharmacodynamic (PD) Biomarker Analysis:
This involves measuring the inhibition of JNK activity in tissues from animals treated with this compound.
Experimental Protocol:
-
Animal Model: Use a relevant animal model of a disease where JNK is implicated (e.g., a model of neurodegeneration or inflammation).
-
Dosing: Administer this compound to the animals at various doses and time points.
-
Tissue Collection and Analysis: Collect relevant tissues (e.g., brain, spleen) and prepare lysates.
-
Biomarker Measurement: Measure the levels of phosphorylated c-Jun or other downstream JNK substrates using Western blotting or immunohistochemistry.
b. Efficacy Studies:
These studies assess the therapeutic effect of this compound in a disease model.
Experimental Protocol:
-
Disease Model: Utilize an appropriate animal model (e.g., a laser-induced choroidal neovascularization model for age-related macular degeneration).[8]
-
Treatment: Treat the animals with this compound or a vehicle control.
-
Outcome Assessment: Measure disease-relevant endpoints (e.g., lesion size, inflammatory markers, behavioral outcomes).
Visualizing Workflows and Pathways
Caption: The JNK signaling pathway and the inhibitory action of this compound.
Caption: A workflow for the orthogonal validation of this compound's mechanism of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. lb-broth-lennox.com [lb-broth-lennox.com]
- 6. Identification of a new JNK inhibitor targeting the JNK-JIP interaction site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Determining Proper Disposal Procedures for a Novel or Unidentified Laboratory Substance (Designated "IQ-3")
For Researchers, Scientists, and Drug Development Professionals
The proper and safe disposal of laboratory chemicals is a critical component of ensuring a safe working environment and maintaining environmental compliance. When encountering a new, proprietary, or sparsely documented substance, referred to here as "IQ-3," a systematic approach is required to determine the appropriate disposal protocol. This guide provides a step-by-step workflow to characterize and manage such waste streams effectively.
Step 1: Characterization of "this compound"
-
Physical and Chemical Properties: Boiling point, flash point, pH, and solubility.
-
Toxicological Data: Acute and chronic health effects.
-
Hazard Identification: Pictograms, hazard statements (e.g., H315: Causes skin irritation), and precautionary statements (e.g., P280: Wear protective gloves/protective clothing/eye protection/face protection).[1][2][3]
-
Ecological Information: Potential environmental hazards.[1]
-
Disposal Considerations: Specific guidance from the manufacturer.[1][4]
Step 2: Waste Identification and Segregation
Based on the characterization, "this compound" waste must be classified. All chemical waste should be considered hazardous until proven otherwise.[5] Waste should be segregated at the point of generation to prevent dangerous reactions and to facilitate proper disposal.[6]
General Laboratory Waste Classification
The following table summarizes common laboratory waste streams and their typical disposal routes.
| Waste Category | Description | Typical Disposal Route |
| Hazardous Chemical Waste | Ignitable, corrosive, reactive, or toxic chemicals. This includes solvents, acids, bases, and heavy metal solutions. | Collection by a licensed hazardous waste contractor. Must be stored in labeled, sealed, and compatible containers.[5][7][8] |
| Non-Hazardous Chemical Waste | Chemicals that do not meet the criteria for hazardous waste (e.g., saline solutions, some buffers). | May be eligible for drain disposal with copious amounts of water, but always check institutional policies first.[9][10] |
| Biohazardous Waste | Materials contaminated with infectious agents, such as cultures, stocks, and human or animal tissue. | Decontamination (e.g., autoclaving or chemical disinfection) followed by disposal in designated biohazard containers.[6][11][12] |
| Sharps Waste | Needles, scalpels, and other items that can puncture the skin, whether contaminated or not. | Collection in a designated, puncture-resistant sharps container.[10][12] |
| Solid Waste (Non-Hazardous) | Uncontaminated labware, paper towels, and packaging. | Regular trash, unless contaminated with hazardous materials.[7][11] |
Step 3: Experimental Protocol for In-Lab Neutralization (If Deemed Safe)
Caution: This protocol is only for well-characterized acidic or basic waste and should be performed in a fume hood with appropriate personal protective equipment (PPE). Do not attempt this if "this compound" has unknown reactivity, is an oxidizer, or contains heavy metals. [9]
Objective: To neutralize a small quantity (≤ 25 mL) of acidic or basic waste to a pH between 6 and 8 for safe disposal down the sanitary sewer, in accordance with institutional guidelines.
Materials:
-
Waste "this compound" (acidic or basic solution)
-
Neutralizing agent (e.g., sodium bicarbonate for acids, dilute acetic or citric acid for bases)
-
Large beaker (at least 10 times the volume of the waste)
-
Stir bar and stir plate
-
pH indicator strips or a calibrated pH meter
-
Appropriate PPE (safety goggles, lab coat, gloves)
Procedure:
-
Preparation: Don all required PPE. Perform the procedure in a certified chemical fume hood. Place the large beaker on the stir plate and add a stir bar.
-
Dilution: Add a large volume of cold water to the beaker. Slowly and with constant stirring, add the small quantity of waste "this compound" to the water.
-
Neutralization:
-
For acidic waste: Slowly add the basic neutralizing agent (e.g., sodium bicarbonate) in small portions. Be aware that this can generate gas and heat.[9]
-
For basic waste: Slowly add the acidic neutralizing agent (e.g., dilute acetic acid).
-
-
Monitoring: Continuously monitor the pH of the solution using pH strips or a pH meter.
-
Completion: Continue adding the neutralizing agent until the pH is between 6 and 8.
-
Disposal: Once neutralized, the solution may be flushed down the sanitary sewer with a large volume of running water, as permitted by your institution's environmental health and safety (EHS) office.[9]
Decision Workflow for "this compound" Disposal
The following diagram illustrates the decision-making process for the proper disposal of an unknown substance like "this compound".
Caption: Decision workflow for the safe disposal of a laboratory chemical.
By following this structured approach, laboratory personnel can ensure that all waste, including novel substances like "this compound," is managed in a manner that is safe, compliant, and environmentally responsible. Always consult your institution's Environmental Health and Safety office for specific guidance and requirements.
References
- 1. iqproducts.nl [iqproducts.nl]
- 2. aquaticelements.com.au [aquaticelements.com.au]
- 3. fishersci.de [fishersci.de]
- 4. uww.edu [uww.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. qualia-bio.com [qualia-bio.com]
- 7. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 8. enviroserve.com [enviroserve.com]
- 9. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 10. google.com [google.com]
- 11. risk.byu.edu [risk.byu.edu]
- 12. ehs.ku.edu [ehs.ku.edu]
Essential Safety and Handling Protocols for IQ-3
Disclaimer: The following guidelines are for a hypothetical substance designated "IQ-3." Before handling any chemical, you must consult its specific Safety Data Sheet (SDS) for accurate and detailed safety information. The procedures outlined below are based on general best practices for handling hazardous chemicals in a laboratory setting.
This document provides essential safety and logistical information for the operational handling and disposal of the hypothetical chemical compound this compound. It is intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A risk assessment is mandatory before handling any hazardous material to determine the necessary PPE.[1] The minimum required PPE for handling this compound in a laboratory setting where chemical, biological, or radiological hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1] This should be supplemented with task-specific PPE.
Summary of Recommended Personal Protective Equipment for this compound
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks |
| Eye and Face | Safety glasses with side shields.[1] | Chemical splash goggles or a face shield worn over safety glasses for protection against splashes, sprays, and droplets of hazardous liquids.[2] |
| Hand | Disposable nitrile gloves.[1] | Double-gloving with nitrile gloves or wearing Silver Shield gloves underneath disposable nitrile gloves for added protection. Heavy-duty gloves may be necessary for extended contact.[1] |
| Body | A lab coat is the minimum requirement.[1] | Chemical-resistant apron or gown over a lab coat. |
| Respiratory | Use only in a well-ventilated area.[3] | A properly fitted respirator may be necessary if there is a risk of inhaling fumes, mists, vapors, or sprays.[3] Consult the specific SDS and institutional safety protocols. |
| Hearing | Not typically required for chemical handling unless there are associated noise hazards from equipment.[1] | Earplugs or earmuffs if noise levels exceed occupational exposure limits.[1] |
Experimental Protocol: Safe Handling of this compound
1. Preparation and Planning:
-
Review the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet for the specific chemical.
-
Hazard Assessment: Conduct a formal hazard assessment for the planned experiment to identify potential risks and necessary control measures.[1]
-
Gather Materials: Assemble all necessary PPE, experimental reagents, and waste containers before starting.
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are accessible and that you are familiar with emergency procedures.[3]
2. Handling this compound:
-
Ventilation: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially if it has a risk of respiratory irritation.[3]
-
Personal Protective Equipment: Don the appropriate PPE as determined by your hazard assessment.[3]
-
Avoid Contact: Do not get this compound in your eyes, on your skin, or on your clothing.[3]
-
Hygiene: Wash hands thoroughly after handling.[3] Do not eat, drink, or smoke in the laboratory.[4]
3. Spill and Emergency Procedures:
-
Minor Spills: For small spills, absorb the material with a non-combustible, inert absorbent.[5] Clean the area and dispose of the contaminated materials as hazardous waste.
-
Major Spills: In the event of a large spill, evacuate the area and alert your institution's environmental health and safety (EHS) department.
-
Eye Contact: If this compound enters the eyes, immediately rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3]
-
Skin Contact: If skin contact occurs, wash the affected area with plenty of soap and water.[3] Remove contaminated clothing and wash it before reuse.[3] Seek medical advice if skin irritation occurs.[3]
-
Inhalation: If inhaled, move the person to fresh air and keep them at rest in a position comfortable for breathing.[3] Call a poison center or doctor if you feel unwell.[3]
-
Ingestion: If swallowed, rinse the mouth.[3] Do NOT induce vomiting.[3] Seek immediate medical attention.
Disposal Plan for this compound Waste
All hazardous waste must be managed in accordance with federal, state, and local regulations.[6]
1. Waste Segregation and Collection:
-
Container Labeling: Label all hazardous waste containers as soon as waste is generated with the words "Hazardous Waste" and the full chemical name and concentration of the contents.[7][8]
-
Container Integrity: Use a leak-proof and compatible container that can be securely closed.[6][8] Do not overfill containers; leave at least 5-10% headspace for thermal expansion.[6][8]
2. Storage:
-
Secure Area: Store hazardous waste in a designated, secure area.[8]
-
Secondary Containment: Use secondary containment to separate incompatible wastes.[7]
3. Disposal:
-
Waste Pickup: Contact your institution's EHS department to arrange for a chemical waste pickup.[7][8]
-
Do Not Dispose in Regular Trash or Sink: Under no circumstances should hazardous waste be disposed of in the regular trash or down the sink.[7]
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Decision Tree for PPE Selection.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. osha.gov [osha.gov]
- 3. aquaticelements.com.au [aquaticelements.com.au]
- 4. iqproducts.nl [iqproducts.nl]
- 5. enphase.com [enphase.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. prezi.com [prezi.com]
- 8. Hazardous Waste Management | Environmental Health and Safety | Illinois State [ehs.illinoisstate.edu]
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体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
